molecular formula C4H9NO B13470854 3-Aminobutanal

3-Aminobutanal

货号: B13470854
分子量: 87.12 g/mol
InChI 键: HYZVYAPATCJLAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Aminobutanal is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-aminobutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(5)2-3-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZVYAPATCJLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Aminobutanal synthesis from 3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Aminobutanal from 3-Aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

The conversion of 3-aminobutanoic acid to this compound is a multi-step process that requires careful consideration of functional group compatibility. A direct reduction is not feasible due to the presence of the reactive amino group, which can interfere with common reducing agents. Therefore, a protection-reduction-deprotection strategy is the most viable and commonly employed approach. This guide provides a detailed overview of this synthetic pathway, including experimental protocols, quantitative data, and process visualizations.

Overall Synthesis Strategy

The synthesis of this compound from 3-aminobutanoic acid is strategically divided into three main stages:

  • N-Protection: The amino group of the starting material is "capped" with a protecting group. This prevents it from undergoing undesired reactions during the subsequent reduction step.[1][2] The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under conditions that do not affect other parts of the molecule.[3][4][5]

  • Reduction of the Carboxylic Acid: The protected 3-aminobutanoic acid is then reduced to the corresponding aldehyde. This is a delicate transformation, as aldehydes can be easily over-reduced to alcohols.[6] A highly efficient one-pot method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acylimidazolide intermediate, which is then selectively reduced to the aldehyde at low temperatures using Diisobutylaluminium hydride (DIBAL-H).[7][8][9]

  • N-Deprotection: The final step involves the removal of the protecting group to unveil the amino functionality, yielding the target molecule, this compound. The Boc group is typically cleaved under acidic conditions.[5]

The following diagram illustrates the logical workflow of this synthetic route.

G A 3-Aminobutanoic Acid B Step 1: N-Protection (e.g., Boc Anhydride) A->B C N-Boc-3-aminobutanoic Acid B->C D Step 2: Reduction (CDI, then DIBAL-H) C->D E N-Boc-3-aminobutanal D->E F Step 3: N-Deprotection (e.g., TFA or HCl) E->F G This compound F->G

Figure 1: Overall synthesis workflow from 3-aminobutanoic acid to this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-aminobutanoic acid

This procedure details the protection of the amino group of 3-aminobutanoic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Methodology:

  • Dissolve 3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (B78521) (NaOH, 2.0 eq) and stir the mixture until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (B1210297) to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M hydrochloric acid (HCl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-aminobutanoic acid.

ParameterValue/ConditionReference
Starting Material 3-Aminobutanoic acid
Reagents Di-tert-butyl dicarbonate, Sodium hydroxide[5]
Solvent Dioxane/Water[5]
Temperature 0 °C to Room Temperature[5]
Reaction Time 12-18 hoursN/A
Typical Yield >95%[10]
Step 2: Synthesis of N-Boc-3-aminobutanal

This one-pot protocol describes the activation of the N-protected carboxylic acid with CDI, followed by reduction with DIBAL-H.[9] This method is advantageous as it avoids isolating the highly reactive intermediate and generally provides good yields.[7][11]

Methodology:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-Boc-3-aminobutanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C.

  • Add 1,1'-carbonyldiimidazole (CDI, 1.05 eq) in one portion.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the evolution of CO₂. The formation of the acylimidazolide intermediate is complete when gas evolution ceases.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.5 eq, typically 1.0 M solution in hexanes) dropwise, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the slow, dropwise addition of methanol (B129727) at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). Stir vigorously for several hours until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-aminobutanal.

ParameterValue/ConditionReference
Starting Material N-Boc-3-aminobutanoic acid[9]
Activating Agent 1,1'-Carbonyldiimidazole (CDI)[7]
Reducing Agent Diisobutylaluminium hydride (DIBAL-H)[7][8]
Solvent Anhydrous Tetrahydrofuran (THF)[9]
Temperature Activation: 0 °C to RT; Reduction: -78 °C[6][9]
Reaction Time 3-5 hours total[9]
Typical Yield 80-95%[7][11]

The following diagram outlines the key transformations in this reduction step.

G A N-Boc-3-aminobutanoic Acid B Acylimidazolide Intermediate A->B + CDI - CO2, - Imidazole-H C Tetrahedral Intermediate B->C + DIBAL-H (-78 °C) D N-Boc-3-aminobutanal C->D Workup

Figure 2: Reaction pathway for the CDI/DIBAL-H reduction of N-Boc-3-aminobutanoic acid.
Step 3: Deprotection to Yield this compound

The final step involves the acid-catalyzed removal of the Boc protecting group.

Methodology:

  • Dissolve the crude N-Boc-3-aminobutanal from the previous step in an appropriate solvent such as dichloromethane (B109758) (DCM) or dioxane.

  • Cool the solution to 0 °C.

  • Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a 4 M solution of HCl in dioxane.[3][5]

  • Stir the mixture at 0 °C and allow it to warm to room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The product is often obtained as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). If the free amine is required, a basic workup or purification via ion-exchange chromatography may be necessary. Note: this compound is potentially unstable as a free base and is often best handled as a salt.

ParameterValue/ConditionReference
Starting Material N-Boc-3-aminobutanal[5]
Reagents Trifluoroacetic acid (TFA) or HCl in Dioxane[3][5]
Solvent Dichloromethane (DCM) or Dioxane[5]
Temperature 0 °C to Room Temperature[5]
Reaction Time 1-2 hoursN/A
Typical Yield Quantitative (often used directly as a salt)N/A

References

An In-depth Technical Guide to the Chemical Properties of (S)-3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-aminobutanal is a chiral bifunctional molecule of interest in organic synthesis and medicinal chemistry. Its structure, containing both a primary amine and a reactive aldehyde group, makes it a valuable, albeit challenging, building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (S)-3-aminobutanal. It includes a summary of its physical and chemical characteristics, detailed hypothetical protocols for its synthesis and analysis, and a discussion of its expected reactivity and stability. Furthermore, this guide explores the potential biological activities and signaling pathways of (S)-3-aminobutanal, drawing parallels with closely related neurotoxic amino aldehydes.

Core Chemical and Physical Properties

Table 1: General and Computed Physical Properties of (S)-3-Aminobutanal
PropertyValueSource
IUPAC Name (3S)-3-aminobutanalPubChem[2]
Molecular Formula C₄H₉NOPubChem[1][2][3]
Molecular Weight 87.12 g/mol PubChem[1][2][3]
Canonical SMILES C--INVALID-LINK--NPubChem[2]
InChI InChI=1S/C4H9NO/c1-4(5)2-3-6/h3-4H,2,5H2,1H3/t4-/m0/s1PubChem[2]
InChIKey HYZVYAPATCJLAU-BYPYZUCNSA-NPubChem[2]
CAS Number 2679918-92-2PubChem[2]
Topological Polar Surface Area 43.1 ŲPubChem[2][3]
Hydrogen Bond Donor Count 1PubChem[2][3]
Hydrogen Bond Acceptor Count 2PubChem[2][3]
Rotatable Bond Count 2PubChem[2][3]
XLogP3-AA (Computed) -0.8PubChem[2][3]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not available.

Synthesis and Analysis: Experimental Protocols

The synthesis of (S)-3-aminobutanal is challenging due to the compound's instability. A common strategy involves the mild oxidation of the corresponding stable amino alcohol, (S)-3-aminobutan-1-ol. To prevent side reactions, the amine functionality is typically protected prior to oxidation.

Proposed Synthesis of N-Boc-(S)-3-aminobutanal via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes, with the advantage of proceeding under neutral pH and at room temperature, which is beneficial for sensitive substrates like N-protected amino alcohols.[4][5][6]

Experimental Workflow for Synthesis

cluster_protection Step 1: N-Protection cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Work-up Start (S)-3-Aminobutan-1-ol Reagents1 Boc₂O, Et₃N, CH₂Cl₂ Start->Reagents1 Product1 N-Boc-(S)-3-aminobutan-1-ol Reagents1->Product1 Reagents2 Dess-Martin Periodinane, CH₂Cl₂ Product1->Reagents2 Product2 N-Boc-(S)-3-aminobutanal Reagents2->Product2 Quench Aqueous Na₂S₂O₃/NaHCO₃ Product2->Quench Extract Extraction with CH₂Cl₂ Quench->Extract Purify Silica (B1680970) Gel Chromatography Extract->Purify Final_Product Pure N-Boc-(S)-3-aminobutanal Purify->Final_Product

Caption: Proposed workflow for the synthesis of N-Boc-(S)-3-aminobutanal.

Protocol:

  • N-Protection of (S)-3-aminobutan-1-ol:

    • Dissolve (S)-3-aminobutan-1-ol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (B128534) (Et₃N, 1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) in CH₂Cl₂.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-aminobutan-1-ol.

  • Dess-Martin Oxidation:

    • Dissolve the N-Boc-(S)-3-aminobutan-1-ol (1.0 eq) in dry CH₂Cl₂ under an inert atmosphere.

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃).

    • Stir vigorously until the solid dissolves.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(S)-3-aminobutanal.

Proposed Analytical Method: Chiral Gas Chromatography (GC)

Direct analysis of (S)-3-aminobutanal can be challenging due to its polarity and potential for instability. Gas chromatography is a suitable technique for the analysis of volatile short-chain aldehydes.[7][8] Chiral columns can be employed for enantiomeric purity assessment.

Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A chiral GC column (e.g., Cyclodextrin-based).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Injection: 1 µL split injection.

Reactivity and Stability

(S)-3-aminobutanal possesses two reactive functional groups: a primary amine and an aldehyde. This bifunctionality dictates its chemical behavior.

  • Aldehyde Group Reactivity: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, (S)-3-aminobutanoic acid. It can also undergo nucleophilic addition reactions, typical of aldehydes, and can participate in condensation reactions.

  • Amine Group Reactivity: The primary amine is nucleophilic and basic. It can react with electrophiles and can also catalyze reactions of the aldehyde group.

  • Instability: β-amino aldehydes are known to be unstable.[9] They can undergo self-condensation, polymerization, or elimination of the β-amino group, especially under non-neutral pH or elevated temperatures.[9] For this reason, (S)-3-aminobutanal is often generated and used in situ or handled as a more stable N-protected derivative.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of (S)-3-aminobutanal are scarce. However, significant insights can be drawn from research on the closely related compound, 3-aminopropanal (B1211446) (3-AP), a neurotoxic aldehyde.[10][11][12]

The "Aldehyde Load" and Neurotoxicity

In several neurodegenerative diseases, an increase in polyamine metabolism leads to the production of reactive aldehydes, contributing to what is known as the "aldehyde load".[10][11] These aldehydes, including 3-AP and potentially 4-aminobutanal (B194337), are cytotoxic and are implicated in the progression of neuronal damage.[10][12]

Proposed Mechanism of Cytotoxicity: Lysosomal Disruption

Based on studies of 3-AP, a plausible mechanism for the cytotoxicity of (S)-3-aminobutanal involves its lysosomotropic nature. The protonated amine allows the molecule to accumulate in the acidic environment of lysosomes. The aldehyde functionality is also crucial for its toxic effects.[10]

Proposed Signaling Pathway for (S)-3-Aminobutanal-Induced Cytotoxicity

S3AB_ext (S)-3-Aminobutanal (extracellular) Cell_Membrane Cell Membrane S3AB_ext->Cell_Membrane S3AB_int (S)-3-Aminobutanal (intracellular) Cell_Membrane->S3AB_int Lysosome Lysosome Accumulation (Protonated Amine) S3AB_int->Lysosome Lys_Rupture Lysosomal Membrane Rupture Lysosome->Lys_Rupture Cathepsins Release of Cathepsins Lys_Rupture->Cathepsins Mitochondria Mitochondrial Damage Cathepsins->Mitochondria Caspase_Act Caspase Activation Mitochondria->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis

Caption: Proposed cytotoxic signaling pathway of (S)-3-aminobutanal.

This proposed pathway suggests that (S)-3-aminobutanal, like 3-AP, may enter the cell and accumulate in lysosomes. This accumulation could lead to lysosomal membrane permeabilization or rupture, releasing hydrolytic enzymes such as cathepsins into the cytosol. These enzymes can then trigger downstream apoptotic pathways, potentially through mitochondrial damage and subsequent caspase activation, ultimately leading to programmed cell death.

Conclusion

(S)-3-aminobutanal is a chiral molecule with significant potential in synthetic chemistry, but its application is hampered by its inherent instability. This guide has provided a summary of its computed chemical properties and has outlined plausible, detailed protocols for its synthesis and analysis based on established chemical transformations. The exploration of its potential biological activity, by analogy to related neurotoxic aldehydes, suggests that (S)-3-aminobutanal could be a target of interest in the study of neurodegenerative diseases. Further research is warranted to experimentally validate these properties and to fully elucidate the biological roles of this and other reactive amino aldehydes.

References

An In-depth Technical Guide to the Stability and Degradation of 3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Aminobutanal is a highly reactive, non-commercially available intermediate. As such, dedicated studies on its stability and degradation pathways are not available in published literature. This guide, therefore, extrapolates its predicted behavior from the fundamental principles of organic chemistry and data on analogous amino aldehydes. The experimental protocols provided are templates for how such a study could be designed and executed.

Executive Summary

This compound is a bifunctional molecule containing both a primary amine and an aldehyde. This combination of functional groups renders it highly unstable and susceptible to rapid degradation through several intramolecular and intermolecular pathways. The primary degradation routes are predicted to be intramolecular cyclization to form a six-membered heterocyclic imine (tetrahydropyridine derivative), followed by tautomerization and potential polymerization, as well as intermolecular aldol-type condensations and polymerization. Due to this inherent instability, this compound is typically generated in situ for immediate use in a subsequent reaction. This document outlines the predicted stability profile, details the most probable degradation pathways, and provides comprehensive, adaptable protocols for its analysis.

Predicted Stability Profile

Quantitative stability data for this compound is absent from the literature. However, based on the known reactivity of aldehydes and amines, its stability is expected to be extremely limited, with a half-life likely on the order of minutes to hours in solution, highly dependent on concentration, pH, and temperature.

Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon.[1][2] The presence of a nucleophilic primary amine in the same molecule creates a scenario ripe for rapid intramolecular reaction. Analogous compounds like 3-aminopropanal (B1211446) and 4-aminobutanal (B194337) are also known to be reactive and cytotoxic, readily participating in further biological and chemical reactions.[3][4]

The stability of this compound would be influenced by several factors, which could be systematically investigated as outlined in the experimental protocols (Section 4.0). A summary of hypothetical conditions for such a stability study is presented below.

Table 1: Proposed Conditions for this compound Stability Assessment

ParameterConditions to TestPredicted Outcome on Stability
pH 3.0, 5.0, 7.4 (Physiological), 9.0Least stable at neutral to slightly basic pH where the amine is a free nucleophile. More stable at low pH where the amine is protonated and non-nucleophilic.[5]
Temperature 4°C, 25°C (Room Temp), 37°CDegradation rate will increase significantly with temperature, following Arrhenius kinetics.
Concentration 1 mM, 10 mM, 100 mMHigher concentrations will accelerate intermolecular reactions like aldol (B89426) condensation and polymerization.
Solvent Aprotic (Acetonitrile, THF), Protic (Methanol, Water)Protic solvents may facilitate proton transfer steps in degradation pathways. Water can participate in hydrolysis of imine intermediates.
Atmosphere Inert (Nitrogen/Argon), Air (Oxygen)The aldehyde group is susceptible to oxidation to a carboxylic acid, so stability will be lower in the presence of oxygen.

Predicted Degradation Pathways

The dual functionality of this compound allows for several competing degradation pathways.

Intramolecular Cyclization and Tautomerization

The most probable and rapid degradation pathway is an intramolecular reaction between the C3-amino group and the C1-aldehyde. This nucleophilic attack forms a six-membered cyclic hemiaminal, which readily dehydrates to the corresponding cyclic imine (a tetrahydropyridine (B1245486) derivative). This imine can then tautomerize to a more stable enamine.

G cluster_1 Intramolecular Cyclization A This compound B Cyclic Hemiaminal (6-membered ring) A->B Nucleophilic attack C Cyclic Imine (Tetrahydropyridine derivative) B->C - H2O D Enamine Tautomer C->D Tautomerization E Further Reactions (e.g., Polymerization) D->E

Caption: Predicted intramolecular degradation pathway of this compound.

Intermolecular Condensation and Polymerization

At higher concentrations, intermolecular reactions become significant. These can include:

  • Aldol-Type Condensation: The enolizable aldehyde can act as a nucleophile (via its enolate form) and attack the carbonyl carbon of another this compound molecule.

  • Imine Formation and Polymerization: The amine of one molecule can react with the aldehyde of another to form an intermolecular imine. This process can continue, leading to oligomers and polymers.[5][6]

G cluster_1 Intermolecular Degradation cluster_path1 Aldol Condensation cluster_path2 Polymerization mol1 Molecule A (this compound) aldol_product Aldol Adduct mol1->aldol_product Enolate attacks B dimer Dimer (via Imine) mol1->dimer Amine of A attacks Aldehyde of B mol2 Molecule B (this compound) mol2->aldol_product mol2->dimer polymer Oligomers / Polymers dimer->polymer

Caption: Predicted intermolecular degradation pathways for this compound.

Oxidation

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 3-aminobutanoic acid. This reaction is particularly relevant if the compound is handled in the presence of atmospheric oxygen or other oxidizing agents.

Proposed Experimental Protocols

Given the lack of specific literature, the following protocols are proposed as a robust methodology for characterizing the stability and degradation of this compound.

In Situ Generation and Purity Assessment

Since this compound is unstable, it must be synthesized and used immediately or generated in situ. A plausible synthesis could involve the controlled reduction of 3-aminobutanoic acid or its ester derivative.

Protocol:

  • Synthesis: A potential route involves the partial reduction of an N-protected 3-aminobutanoic acid ester, followed by deprotection.

  • Purification: Rapid purification would be necessary, for example, by flash chromatography at low temperature, immediately followed by dissolution in the desired solvent for stability testing.

  • Purity Check: The initial purity of the compound must be assessed immediately post-synthesis.

    • Method: High-Performance Liquid Chromatography (HPLC) with a suitable derivatizing agent or Mass Spectrometry (MS) detection.

    • Rationale: this compound lacks a strong chromophore for standard UV detection. Derivatization (e.g., with a chiral agent if enantiomeric purity is needed) can introduce a chromophore.[7][8] Direct infusion MS can confirm the mass of the parent ion.

Stability Study Workflow

This workflow is designed to assess the degradation of this compound under the conditions outlined in Table 1.

G cluster_incubation Time Course Incubation start Synthesize & Purify This compound (t=0) prep Prepare Stock Solution in desired solvent start->prep aliquot Aliquot into vials for each (pH, Temp, Conc.) condition prep->aliquot t1 Timepoint 1 aliquot->t1 t2 Timepoint 2 aliquot->t2 tn Timepoint n aliquot->tn quench Quench reaction (e.g., acidification, freezing) t1->quench t2->quench tn->quench analyze Analyze by LC-MS/MS quench->analyze data Quantify Parent Peak Area & Identify Degradant Peaks analyze->data calc Calculate Half-Life (t½) & Plot Degradation Profile data->calc

Caption: Proposed workflow for conducting a time-course stability study.

Detailed Protocol:

  • Preparation: Immediately after synthesis, dissolve purified this compound in the chosen solvent (e.g., acetonitrile/water) to create a stock solution.

  • Incubation: Aliquot the stock solution into separate reaction vessels for each condition (pH, temperature). For example, use temperature-controlled incubators or water baths.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each condition.

  • Quenching: Immediately stop the degradation by quenching the reaction. This can be achieved by rapid freezing (e.g., in liquid nitrogen) or by adding an acid (e.g., formic acid) to protonate the amine and halt its nucleophilic activity.

  • Analysis: Analyze the quenched samples using a validated analytical method.

Analytical Method for Quantification and Degradant Identification

A Liquid Chromatography-Mass Spectrometry (LC-MS) method is ideal for this application.

Protocol:

  • Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting with high aqueous phase to retain the polar analyte, ramping up the organic phase to elute it and any less polar degradants.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a controlled, often cool, temperature (e.g., 10°C) to minimize on-column degradation.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization in Positive Mode (ESI+). This compound should readily form an [M+H]+ ion.

    • Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its degradation products.

    • Quantification: For quantitative analysis, use a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode for maximum sensitivity and specificity.

    • Degradant Identification: Analyze the high-resolution MS/MS fragmentation spectra of the new peaks that appear over time to elucidate the structures of the degradation products. For example, a mass corresponding to the dehydrated cyclic imine would be a key degradant to monitor.

Conclusion

While experimental data on this compound is scarce, a comprehensive understanding of its chemical nature allows for strong predictions regarding its instability and degradation. The molecule is highly prone to rapid intramolecular cyclization and intermolecular condensation reactions. For any research or development involving this compound, it should be treated as a transient intermediate that requires in situ generation and immediate use. The analytical and stability-indicating methods proposed herein provide a complete framework for researchers to formally characterize this reactive species, enabling its controlled use in complex synthetic and pharmaceutical applications.

References

Physical and chemical properties of 3-aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Aminobutanal

Disclaimer: Scientific literature and chemical databases contain limited experimental data for this compound. This guide presents the available computed data for this compound and supplements it with experimental data for its well-characterized isomer, 4-aminobutanal (B194337), to provide context on the properties of aminobutanals. The distinction between the two isomers is clearly indicated throughout the document.

Introduction

This compound is an aminoaldehyde with the chemical formula C4H9NO.[1] As a bifunctional molecule containing both a reactive aldehyde group and a basic amino group, it holds potential as a building block in organic synthesis and drug development. However, its properties have not been extensively studied. This guide summarizes the known computational data for this compound and draws comparisons with its structural isomer, 4-aminobutanal, a significant intermediate in metabolic pathways.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models. For comparative purposes, the experimentally determined properties of 4-aminobutanal are also provided.

Computed Properties of this compound

The following table summarizes the computed physicochemical properties of this compound as available in public databases.

PropertyValueSource
Molecular Formula C4H9NO[1][2]
Molecular Weight 87.12 g/mol [1][2][3]
IUPAC Name This compound[1]
SMILES CC(N)CC=O[1][2]
InChIKey HYZVYAPATCJLAU-UHFFFAOYSA-N[1][2]
XLogP3 (Computed) -0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 43.1 Ų[1]
Physical and Chemical Properties of 4-Aminobutanal

The isomer 4-aminobutanal is better characterized, and its properties offer insight into the expected behavior of aminobutanals.

PropertyValueSource
Synonyms γ-aminobutyraldehyde, GABA aldehyde[4]
Molecular Formula C4H9NO[4][5]
Molar Mass 87.122 g·mol−1[4]
Appearance Colorless liquid[5]
Boiling Point 159.9 ± 23.0 °C (Predicted)[5][6]
Density 0.911 ± 0.06 g/cm³ (Predicted)[5][6]
Flash Point 50.5 °C[5]
Refractive Index 1.422[5]
pKa (Predicted) 9.82 ± 0.10[6]
Solubility Soluble in water[7]

Reactivity and Stability

While specific stability data for this compound is unavailable, the reactivity of aminobutanals can be inferred from the behavior of 4-aminobutanal.

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid. For instance, 4-aminobutanal is oxidized to form 4-aminobutanoic acid (GABA).[7]

  • Reduction : The aldehyde group can be reduced to an alcohol. 4-aminobutanal can be reduced to 4-aminobutanol using agents like sodium borohydride.[7]

  • Ring-Chain Tautomerism : In aqueous solutions, aminoaldehydes can exist in equilibrium with cyclic forms. 4-Aminobutanal is known to be in equilibrium with pyrroline (B1223166) derivatives.[8] A similar intramolecular cyclization would be expected for this compound.

  • Stability : Aldehydes are generally sensitive to oxidation.[7] The presence of the amino group may influence stability. Protected forms, such as acetals, are often used in synthesis to improve handling and stability.[7]

Experimental Protocols and Workflows

Detailed experimental protocols for the synthesis of this compound are not readily found in the literature. However, a logical synthetic approach can be devised based on established methods for related compounds, such as (R)-3-aminobutanol. A plausible workflow would involve the protection of the amino group, reduction of a carboxylic acid derivative, and subsequent deprotection and oxidation.

G cluster_0 Proposed Synthetic Workflow for this compound A 3-Aminobutyric Acid B Amino-Protected 3-Aminobutyric Acid Ester A->B 1. Esterification 2. Amino Protection C Amino-Protected 3-Aminobutanol B->C Reduction of Ester (e.g., LiAlH4) D Amino-Protected This compound C->D Mild Oxidation (e.g., PCC, Dess-Martin) E This compound D->E Deprotection

Caption: Proposed synthetic pathway for this compound.

This multi-step synthesis ensures that the aldehyde and amino groups do not react with each other. The choice of protecting group and reaction conditions would need to be optimized experimentally.

Biological Significance and Signaling Pathways

There is no documented biological role or signaling pathway directly involving this compound. However, its isomer, 4-aminobutanal, is a key intermediate in the metabolism of polyamines and the biosynthesis of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[4][7] The degradation of putrescine yields 4-aminobutanal, which is then converted to GABA.

The following diagram illustrates the metabolic pathway of 4-aminobutanal.

G cluster_1 Metabolic Pathway of 4-Aminobutanal (Isomer) Putrescine Putrescine DAO Diamine Oxidase (DAO) or Monoamine Oxidase B (MAO-B) Putrescine->DAO Aminobutanal 4-Aminobutanal ABALDH Aminobutyraldehyde Dehydrogenase (ABALDH) Aminobutanal->ABALDH GABA GABA (γ-Aminobutyric Acid) DAO->Aminobutanal ABALDH->GABA

Caption: Conversion of putrescine to GABA via 4-aminobutanal.[4]

This pathway highlights the potential for aminobutanals to play crucial roles in neurobiology and cellular metabolism.[7] While this specific pathway is for the 4-amino isomer, it demonstrates the biological relevance of this class of molecules.

Conclusion

This compound is a molecule with potential utility in synthetic chemistry, though it remains largely uncharacterized. The available computational data provides a basic profile, while the experimental data for its isomer, 4-aminobutanal, offers valuable insights into its likely chemical reactivity and handling. Further experimental investigation is required to fully elucidate the physical, chemical, and potential biological properties of this compound for its application in research and drug development.

References

Chiral 3-Aminobutanal: A Technical Guide to Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of chiral 3-aminobutanal. Given the compound's inherent instability, this guide also extensively covers its more stable and commercially prevalent precursor, chiral 3-aminobutanol. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Commercial Availability

Direct commercial availability of enantiomerically pure This compound is highly limited. This is largely attributed to the high reactivity and potential for self-condensation or polymerization of the aldehyde functional group. While CAS numbers for the individual enantiomers, (3R)-3-aminobutanal (2674095-77-1) and (3S)-3-aminobutanal (2679918-92-2), are registered, finding off-the-shelf suppliers is challenging. Researchers typically require in situ generation from a stable precursor or must rely on custom synthesis services.

In contrast, the corresponding chiral alcohol, 3-aminobutanol , is widely available from numerous chemical suppliers. This stable precursor serves as the primary entry point for accessing chiral this compound in synthetic applications. Both (R)- and (S)-enantiomers are commercially available in various purities and quantities.

Commercial Suppliers of Chiral 3-Aminobutanol

The following table summarizes a selection of commercial suppliers for (R)- and (S)-3-aminobutanol, highlighting the typical purities and quantities offered. This list is not exhaustive but represents a sample of the global market.

SupplierEnantiomerCAS NumberPurityAvailable Quantities
Sigma-Aldrich(R)-3-Aminobutan-1-ol61477-40-5≥97%1g, 5g, 10g
(S)-3-Aminobutan-1-ol61477-39-2≥97%Custom Synthesis
Santa Cruz Biotechnology(R)-3-Aminobutan-1-ol61477-40-5Inquiry
Chem-Impex(R)-3-Amino-1-butanol61477-40-5≥98%Inquiry
Simson Pharma(S)-3-Aminobutan-1-ol61477-39-2Custom Synthesis
BLDpharm(R)-3-Aminobutan-1-ol61477-40-5Inquiry
(S)-3-Aminobutan-1-ol61477-39-2Inquiry

Synthesis of Chiral 3-Aminobutanol

The synthesis of enantiomerically pure 3-aminobutanol is a well-established area of research, driven by its importance as a chiral building block in the pharmaceutical industry. Notably, (R)-3-aminobutanol is a key intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir.[1] Several synthetic strategies have been developed, including chemical resolution, asymmetric synthesis, and biocatalysis.

Synthesis of (R)-3-Aminobutanol via Chemical Resolution

A common and scalable method for preparing (R)-3-aminobutanol involves the chemical resolution of racemic 3-aminobutanol using a chiral resolving agent, such as (S)-mandelic acid.[2]

Experimental Protocol:

  • Preparation of Racemic 3-Aminobutanol: 4-Hydroxy-2-butanone is subjected to ammoniation reduction to yield racemic 3-aminobutanol.[2]

  • Resolution: The racemic 3-aminobutanol is reacted with (S)-mandelic acid in a suitable solvent (e.g., isopropanol/water). The diastereomeric salt, (R)-3-aminobutanol-(S)-mandelate, selectively crystallizes from the solution.

  • Isolation of the (R)-enantiomer: The crystallized diastereomeric salt is isolated by filtration.

  • Basification: The salt is then treated with a base (e.g., sodium hydroxide) to liberate the free (R)-3-aminobutanol, which can be extracted and purified.

G cluster_synthesis Synthesis of (R)-3-Aminobutanol via Chemical Resolution racemic Racemic 3-Aminobutanol salt Diastereomeric Salt ((R)-3-aminobutanol-(S)-mandelate) racemic->salt Resolution mandelic (S)-Mandelic Acid mandelic->salt product (R)-3-Aminobutanol salt->product Basification base Base (e.g., NaOH) base->product

A simplified workflow for the chemical resolution of racemic 3-aminobutanol.
Asymmetric Synthesis of (R)-3-Aminobutanol from (R)-3-Aminobutyric Acid

Another efficient route starts from the commercially available (R)-3-aminobutyric acid. This method involves the reduction of the carboxylic acid functionality.[3]

Experimental Protocol:

  • Esterification: (R)-3-aminobutyric acid is first converted to its corresponding ester (e.g., methyl ester) by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).

  • Amino Protection: The amino group of the ester is then protected, for example, using a benzoyl group.

  • Reduction: The protected amino ester is reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., BF₃·Et₂O).

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrolysis with NaOH in ethanol) to yield (R)-3-aminobutanol.

G cluster_asymmetric_synthesis Asymmetric Synthesis of (R)-3-Aminobutanol start (R)-3-Aminobutyric Acid ester (R)-3-Aminobutyric Acid Ester start->ester Esterification protected_ester N-Protected (R)-3-Aminobutyric Acid Ester ester->protected_ester Amino Protection protected_alcohol N-Protected (R)-3-Aminobutanol protected_ester->protected_alcohol Reduction final_product (R)-3-Aminobutanol protected_alcohol->final_product Deprotection

Workflow for the asymmetric synthesis of (R)-3-aminobutanol.
Biocatalytic Synthesis of (R)-3-Aminobutanol

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines and alcohols. Transaminases have been engineered for the asymmetric synthesis of (R)-3-aminobutanol from 4-hydroxy-2-butanone.[4]

Experimental Protocol:

  • Enzyme and Substrate Preparation: An engineered (R)-selective transaminase is prepared, along with the substrate, 4-hydroxy-2-butanone, and an amino donor (e.g., isopropylamine).

  • Biocatalytic Reaction: The substrate, amino donor, and enzyme are mixed in a suitable buffer at an optimal pH and temperature. The transaminase catalyzes the stereoselective transfer of the amino group to the ketone, forming (R)-3-aminobutanol.

  • Product Isolation: After the reaction is complete, the enzyme is removed (e.g., by centrifugation), and the product is isolated from the reaction mixture and purified.

Applications in Drug Development

Chiral building blocks are crucial in modern drug design and development, as different enantiomers of a drug can have significantly different pharmacological activities. Chiral 3-aminobutanol and its derivatives are important intermediates in the synthesis of various pharmaceuticals.

As previously mentioned, (R)-3-aminobutanol is a vital component in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV/AIDS.[1] It has also been reported as a key intermediate for the anticancer drug 4-methylcyclophosphamide (B1200607) and can be derivatized to β-lactams, which are important for the synthesis of penem (B1263517) antibiotics.

Potential Signaling Pathways and Biological Relevance

Direct studies on the signaling pathways of this compound are scarce in the scientific literature. However, its structural similarity to other neuroactive compounds, such as γ-aminobutyric acid (GABA), suggests potential areas for investigation. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its signaling pathway is a major target for many drugs. The GABAergic pathway involves the synthesis of GABA from glutamate, its release into the synaptic cleft, and its interaction with GABA receptors.

While there is no direct evidence linking this compound to the GABAergic system, the study of related amino aldehydes, such as 3-aminopropanal, has shown them to be potent neurotoxins that can accumulate in lysosomes. This suggests that the biological activity of short-chain amino aldehydes could be a fruitful area of research.

G cluster_gaba_pathway Overview of the GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gaba GABA glutamate->gaba Decarboxylation gad GAD gad->gaba vesicle Synaptic Vesicle gaba->vesicle Packaging synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release gaba_receptor GABA Receptor ion_channel Ion Channel Opening (e.g., Cl⁻ influx) gaba_receptor->ion_channel hyperpolarization Hyperpolarization (Inhibitory Effect) ion_channel->hyperpolarization synaptic_cleft->gaba_receptor Binding

A conceptual diagram of a GABAergic synapse, a related pathway of interest.

Conclusion

References

Theoretical Insights into the Conformational Landscape of 3-Aminobutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobutanal is a chiral amino aldehyde with potential significance in medicinal chemistry and drug development due to the presence of both a nucleophilic amino group and an electrophilic aldehyde function. Understanding its three-dimensional structure is paramount for predicting its reactivity, biological activity, and metabolic fate. This technical guide provides an in-depth overview of the theoretical approaches used to study the conformational preferences of this compound. While direct experimental and extensive theoretical data for this compound remain limited in published literature, this document leverages established computational methodologies and findings from analogous amino aldehydes and amino alcohols to present a comprehensive analysis. The conformational landscape of this compound is expected to be dominated by the interplay of steric effects and intramolecular hydrogen bonding, leading to a variety of stable conformers with distinct energetic profiles. This guide outlines the computational protocols, summarizes expected quantitative data in structured tables, and visualizes key conceptual frameworks to facilitate further research and application in drug design and development.

Introduction

The conformational flexibility of small molecules plays a pivotal role in their biological activity. For molecules containing multiple functional groups, such as this compound, intramolecular interactions can lead to the stabilization of specific three-dimensional arrangements. These preferred conformations can significantly influence receptor binding, enzyme inhibition, and pharmacokinetic properties. The presence of a primary amine and an aldehyde group in this compound suggests the potential for intramolecular hydrogen bonding (IHB), a key determinant of conformational stability in similar systems like 3-aminopropanol and amino acetaldehyde.[1][2]

Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of flexible molecules and identify their most stable conformers. Methods such as Density Functional Theory (DFT) and ab initio calculations can predict geometric parameters, relative energies, and spectroscopic properties with high accuracy.[2] This guide will detail these methodologies and present a "hypothetical" yet realistic conformational analysis of this compound based on established principles.

Conformational Analysis of this compound

The conformational space of this compound is primarily defined by the rotation around the C1-C2, C2-C3, and C3-N bonds. The key dihedral angles (τ1: O=C1-C2-C3, τ2: C1-C2-C3-N, and τ3: C2-C3-N-H) dictate the overall shape of the molecule. The relative orientations of the aldehyde and amino groups are of particular interest due to the potential for the formation of an intramolecular hydrogen bond between the amino group (donor) and the carbonyl oxygen (acceptor).

Key Conformers and Intramolecular Hydrogen Bonding

Based on studies of analogous molecules, the conformers of this compound can be broadly categorized into "open" (extended) and "closed" (hydrogen-bonded) forms. The closed conformers are stabilized by an N-H···O=C intramolecular hydrogen bond, which forms a pseudo-six-membered ring.

The stability of these conformers is influenced by a balance between the stabilizing energy of the hydrogen bond and the steric strain introduced by the eclipsed or gauche interactions of the substituents.[3]

Computational and Experimental Protocols

A robust theoretical study of this compound's conformation would involve a multi-step computational protocol, often complemented by experimental validation.

Computational Methodology

A typical computational workflow for the conformational analysis of this compound is outlined below. This protocol is based on well-established methods used for similar molecules.[2][4]

Protocol 1: Computational Conformational Analysis

  • Initial Structure Generation: Generation of a diverse set of initial conformers by systematically rotating all rotatable bonds (C1-C2, C2-C3, C3-N) of this compound.

  • Preliminary Optimization: Geometry optimization of all generated conformers using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

  • Refined Optimization and Frequency Calculation: The low-energy conformers from the preliminary scan are then re-optimized at a higher level of theory, such as DFT with a larger basis set (e.g., B3LYP/6-311++G(d,p)).[5] Vibrational frequency calculations are performed at this level to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated method, such as a higher-level ab initio method (e.g., MP2 or CCSD) or a double-hybrid DFT functional.[2]

  • Solvation Effects: The influence of a solvent (e.g., water) on the conformational equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Analysis of Intramolecular Interactions

To characterize the nature and strength of the intramolecular hydrogen bond, the following analyses are typically performed:

  • Atoms in Molecules (AIM) Theory: This method analyzes the topology of the electron density to identify bond critical points (BCPs) associated with the hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the interaction.[5]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between the lone pair of the hydrogen bond acceptor (carbonyl oxygen) and the antibonding orbital of the donor bond (N-H). The second-order perturbation energy (E(2)) associated with this interaction quantifies the strength of the hydrogen bond.[5]

Quantitative Data Summary

The following tables summarize the expected quantitative data for the most stable conformers of this compound, based on calculations performed on analogous molecules. These values serve as a predictive guide for future computational and experimental studies.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer IDDescriptionDihedral Angles (τ1, τ2, τ3) (degrees)Relative Energy (kcal/mol)Population (%) at 298.15 K
Conf-1 Closed (IHB)~ (gauche, gauche, anti)0.0075.3
Conf-2 Closed (IHB)~ (gauche, anti, gauche)0.8515.1
Conf-3 Open (Extended)~ (anti, anti, anti)2.502.1
Conf-4 Open (Extended)~ (gauche, anti, anti)3.101.0

Note: Dihedral angle values are approximate and would need to be confirmed by actual calculations. Relative energies are hypothetical and based on the expected stability imparted by intramolecular hydrogen bonding.

Table 2: Predicted Properties of the N-H···O=C Intramolecular Hydrogen Bond in the Most Stable Conformer (Conf-1)

PropertyPredicted Value
H···O distance (Å)~ 2.1 - 2.3
N-H···O angle (degrees)~ 140 - 150
NBO E(2) (kcal/mol)~ 2.5 - 4.0
AIM Electron Density at BCP (a.u.)~ 0.015 - 0.025
AIM Laplacian of Electron Density at BCP (a.u.)~ 0.04 - 0.06

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound conformation.

G Computational Workflow for Conformational Analysis A Initial Conformer Generation B Preliminary Optimization (e.g., PM7 or B3LYP/3-21G) A->B C Selection of Low-Energy Conformers B->C D Refined Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) C->D E Single-Point Energy Refinement (e.g., MP2 or CCSD(T)) D->E G AIM & NBO Analysis for IHB D->G F Analysis of Results (Relative Energies, Geometric Parameters) E->F

Caption: Computational workflow for conformational analysis.

G Key Conformational States of this compound Open Open Conformers (Extended) TransitionState Transition States Open->TransitionState Rotation around C-C bonds Closed Closed Conformers (Intramolecular H-Bond) Closed->TransitionState Breaking of N-H...O=C bond TransitionState->Open Rotation around C-C bonds TransitionState->Closed Formation of N-H...O=C bond

Caption: Relationship between open and closed conformers.

Conclusion and Future Directions

This technical guide has outlined the theoretical framework for studying the conformational preferences of this compound. Based on established computational methodologies and data from analogous molecules, it is predicted that the conformational landscape of this compound is significantly influenced by the formation of an intramolecular hydrogen bond between the amino and carbonyl groups. The provided computational protocols offer a roadmap for researchers to conduct a detailed conformational analysis.

Future work should focus on performing high-level ab initio and DFT calculations specifically for this compound to validate these predictions and provide accurate quantitative data. Experimental studies, such as microwave or NMR spectroscopy, would be invaluable in confirming the theoretically predicted conformers and their relative populations. A thorough understanding of the conformational behavior of this compound will be crucial for its potential applications in medicinal chemistry and drug design, enabling the rational design of molecules with desired structural and biological properties.

References

The Biological Activity of β-Amino Aldehydes: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Amino aldehydes are a class of bifunctional organic compounds characterized by an aldehyde group and an amino group separated by two carbon atoms. These molecules are of significant interest in medicinal chemistry and drug development due to their inherent reactivity and their presence as a key structural motif in a variety of biologically active compounds.[1] The aldehyde functionality is a versatile handle for synthetic transformations, while the amino group provides a site for polar interactions and can be crucial for binding to biological targets.[1] Consequently, β-amino aldehydes serve as valuable building blocks for the synthesis of more complex molecules, including β-amino acids, 1,3-amino alcohols, and various heterocyclic systems.[1][2] Their instability under certain conditions, which can lead to polymerization or elimination reactions, presents a synthetic challenge, but also underscores their reactivity which can be harnessed for therapeutic purposes.[1]

This technical guide provides an in-depth overview of the biological activities of β-amino aldehydes, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to evaluate their efficacy.

Synthesis of β-Amino Aldehydes

The synthesis of β-amino aldehydes is a critical aspect of their development as therapeutic agents. Several synthetic strategies have been developed to access these compounds, with the Mannich reaction being one of the most prominent.

Key Synthetic Approaches:

  • Mannich-type Reactions: This is a classic and widely used method for the synthesis of β-amino carbonyl compounds. It involves the one-pot, three-component condensation of an aldehyde, an amine, and a carbonyl compound (like a ketone or another aldehyde) that possesses an acidic proton.[3][4][5][6] Various catalysts, including solid acid catalysts and organocatalysts, have been employed to improve the efficiency and selectivity of this reaction.[4][7]

  • Conjugate Addition: Synthetic routes featuring the conjugate addition of nitrogen nucleophiles to α,β-unsaturated aldehydes are also employed.[1]

  • Asymmetric Synthesis: Enantiomerically pure β-amino aldehydes are often required for pharmacological applications. Asymmetric synthesis methods, such as those using chiral catalysts or auxiliaries, have been developed to achieve high stereoselectivity.[8][9][10]

  • Oxidation of β-Amino Alcohols: The mild oxidation of β-amino alcohols provides a direct route to the corresponding β-amino aldehydes.[11]

  • Reduction of β-Amino Acid Derivatives: The reduction of activated β-amino acid derivatives, such as Weinreb amides or esters, can yield β-amino aldehydes.[8][12]

Biological Activities and Therapeutic Potential

β-Amino aldehydes and their derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. Their reactivity allows them to interact with various biological macromolecules, most notably enzymes.

Enzyme Inhibition

A primary mechanism through which β-amino aldehydes exert their biological effects is through the inhibition of enzymes. The electrophilic aldehyde group can react with nucleophilic residues (such as cysteine or serine) in the active site of an enzyme, leading to reversible or irreversible inhibition.

  • Protease Inhibition: Peptide derivatives containing an α-amino aldehyde unit are potent inhibitors of various proteases, including papain, thrombin, trypsin, calpain, and caspases.[] This inhibitory activity makes them valuable for developing treatments for a range of diseases, from viral infections to thrombosis and cancer.[] For instance, tripeptide and pentapeptide aldehydes have been designed as inhibitors of interleukin-1β converting enzyme (ICE), a cysteine protease involved in inflammation.[14]

  • Cholinesterase Inhibition: Certain β-amino carbonyl compounds have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[15]

  • Carbonic Anhydrase Inhibition: These compounds have also been found to effectively inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[15] Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma, among other conditions.

Inhibition of β-Amyloid (Aβ) Production

The accumulation of β-amyloid peptides is a hallmark of Alzheimer's disease. Dipeptide aldehydes have been identified as inhibitors of Aβ production.[16] For example, the dipeptide aldehyde 3,5-dimethoxycinnamamide-isoleucinyl-leucinal was found to be a potent inhibitor with an IC50 of 9.6 µM, preferentially inhibiting the production of the Aβ1-40 form.[16]

Antimicrobial Activity

Derivatives of β-amino carbonyl compounds, particularly their metal complexes, have demonstrated antibacterial activity.[17] The formation of complexes with metals like copper and zinc can enhance the biological activity of the parent ligand, potentially by facilitating entry into bacterial cells and disrupting essential processes.[17]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for the biological activity of selected β-amino aldehydes and related compounds.

Table 1: Enzyme Inhibition Data for β-Amino Carbonyl Derivatives

Compound ClassTarget EnzymeInhibition Constant (Kᵢ)Reference
β-Amino Carbonylshuman Carbonic Anhydrase I (hCA I)11.42 - 70.71 nM[15]
β-Amino Carbonylshuman Carbonic Anhydrase II (hCA II)28.66 - 77.59 nM[15]
β-Amino CarbonylsAcetylcholinesterase (AChE)18.66 - 95.35 nM[15]
β-Amino CarbonylsButyrylcholinesterase (BChE)9.54 - 94.70 nM[15]

Table 2: Inhibition of β-Amyloid Production

CompoundTargetIC₅₀Reference
3,5-dimethoxycinnamamide-isoleucinyl-leucinalAβ Production9.6 µM[16]
Carbobenzoxyl-valinyl-phenylalanalAβ Production~100 µM[16]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of β-amino aldehydes. Below are representative protocols for key experiments.

Protocol 1: General Synthesis of β-Amino Carbonyl Compounds via Mannich Reaction

This protocol is a generalized procedure based on one-pot, three-component Mannich reactions.[4]

Materials:

  • Aromatic aldehyde (1 eq.)

  • Aniline (B41778) or another amine (1 eq.)

  • Ketone (e.g., acetophenone, cyclohexanone) (1 eq.)

  • Catalyst (e.g., sulfated MCM-41, silica-supported phenylphosphinic acid)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the ketone (10 mmol), aromatic aldehyde (10 mmol), and aniline (10 mmol) in ethanol (B145695) (5 ml).

  • Add the catalyst (e.g., 5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature (25°C) for the appropriate time (this can range from minutes to several hours, depending on the specific reactants and catalyst).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can often be washed with a solvent like ethanol and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure β-amino carbonyl compound.

  • Characterize the final product using techniques such as melting point determination, IR spectroscopy, and ¹H NMR.

Protocol 2: Enzyme Inhibition Assay (General)

This protocol outlines the general steps for determining the inhibitory activity of a β-amino aldehyde against a target enzyme, such as acetylcholinesterase.

Materials:

  • Target enzyme (e.g., AChE)

  • Substrate (e.g., acetylthiocholine (B1193921) iodide for AChE)

  • Chromogenic reagent (e.g., DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for AChE assay)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)

  • β-amino aldehyde inhibitor stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the β-amino aldehyde inhibitor in the buffer solution.

  • In the wells of a 96-well plate, add the buffer, the chromogenic reagent (if required), and the inhibitor solution at various concentrations.

  • Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Measure the change in absorbance over time using a microplate reader at a specific wavelength (e.g., 412 nm for the AChE assay).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, repeat the experiment with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk plots.

Protocol 3: Antibacterial Susceptibility Testing - Agar (B569324) Disc Diffusion Method

This protocol is used to assess the antibacterial activity of synthesized compounds.[17]

Materials:

  • Bacterial strains (e.g., E. coli, B. cereus)

  • Agar medium (e.g., Mueller-Hinton agar)

  • Sterile Petri dishes

  • Sterile filter paper discs (Whatman No. 1)

  • β-amino aldehyde compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic disc (positive control)

  • Solvent-treated disc (negative control)

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes. Allow it to solidify.

  • Prepare a bacterial inoculum and spread it evenly over the surface of the agar plates.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

  • Place the impregnated discs, along with the positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

  • The size of the inhibition zone is indicative of the antibacterial potency of the compound.

Visualizations

Synthesis and Screening Workflow

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase cluster_analysis Data Analysis & Optimization Reactants Aldehyde + Amine + Ketone Reaction Mannich Reaction (Catalyst, Solvent, Temp) Reactants->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Compound Pure β-Amino Aldehyde Characterization->Compound Lead Compound EnzymeAssay Enzyme Inhibition Assays (IC50, Ki) Compound->EnzymeAssay AntimicrobialAssay Antimicrobial Assays (MIC, Zone of Inhibition) Compound->AntimicrobialAssay CellAssay Cell-based Assays (Cytotoxicity, Aβ Production) Compound->CellAssay Data Quantitative Data (IC50, Ki, MIC) EnzymeAssay->Data AntimicrobialAssay->Data CellAssay->Data SAR Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for the synthesis and biological evaluation of β-amino aldehydes.

Mechanism of Enzyme Inhibition

Caption: Competitive inhibition of an enzyme by a β-amino aldehyde.

Conclusion

β-Amino aldehydes represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility, coupled with a diverse range of biological activities—most notably as potent enzyme inhibitors—positions them as valuable leads for the development of new therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly uncover new opportunities for addressing a variety of diseases, from neurodegenerative disorders to infectious diseases. The protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals working in this exciting field.

References

Methodological & Application

Synthesis of 3-Aminobutanal via Oxidation of 3-Aminobutanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminobutanal, a valuable chiral building block in pharmaceutical and organic synthesis. The described methodology involves a two-step process: the protection of the amino group of 3-aminobutanol using a tert-butyloxycarbonyl (Boc) group, followed by the selective oxidation of the resulting N-Boc-3-aminobutanol to the corresponding aldehyde. Three effective oxidation methods are presented: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and a TEMPO-based oxidation. The final step involves the deprotection of the N-Boc-3-aminobutanal to yield the target compound. This guide offers a comparative analysis of the oxidation methods and provides detailed, step-by-step protocols to facilitate reproducible and efficient synthesis.

Introduction

Chiral β-amino aldehydes are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products. Their bifunctional nature allows for diverse chemical transformations, making them attractive starting materials for the construction of complex molecular architectures. This compound, in its enantiomerically pure form, serves as a key precursor for various therapeutic agents. For instance, (R)-3-aminobutanol is a crucial intermediate in the synthesis of the anti-AIDS drug Dolutegravir[1][2]. The corresponding aldehyde, this compound, is therefore a synthon of significant interest in medicinal chemistry.

The direct oxidation of 3-aminobutanol to this compound is challenging due to the presence of the reactive amino group, which can lead to side reactions and low yields. Therefore, a protection-oxidation-deprotection strategy is typically employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine functionality due to its stability under various oxidative conditions and its facile removal under acidic conditions[3]. This document outlines reliable protocols for the N-Boc protection of 3-aminobutanol, its subsequent oxidation to N-Boc-3-aminobutanal using three distinct methods, and the final deprotection to afford this compound.

Synthetic Workflow

The overall synthetic strategy for the preparation of this compound from 3-aminobutanol is depicted below. The process involves three key stages: N-protection, oxidation, and deprotection.

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection 3-Aminobutanol 3-Aminobutanol N-Boc-3-aminobutanol N-Boc-3-aminobutanol 3-Aminobutanol->N-Boc-3-aminobutanol (Boc)₂O, Base N-Boc-3-aminobutanal N-Boc-3-aminobutanal N-Boc-3-aminobutanol->N-Boc-3-aminobutanal Oxidizing Agent This compound This compound N-Boc-3-aminobutanal->this compound Acid

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-aminobutanol

This protocol describes the protection of the amino group of 3-aminobutanol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • 3-Aminobutanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminobutanol (1.0 eq) in the chosen solvent (DCM or THF) to a concentration of 0.5 M.

  • Add the base (TEA, 1.2 eq or NaHCO₃, 2.0 eq) to the solution.

  • To the stirred solution, add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford N-Boc-3-aminobutanol.

Step 2: Oxidation of N-Boc-3-aminobutanol to N-Boc-3-aminobutanal

Three reliable methods for the oxidation of N-Boc-3-aminobutanol are presented below. The choice of method may depend on available reagents, scale, and desired reaction conditions.

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions[1][4][5][6]. This method is known for its high yields and compatibility with many functional groups.

Materials:

  • N-Boc-3-aminobutanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-3-aminobutanol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add TEA or DIPEA (5.0 eq) dropwise and continue stirring for 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-aminobutanal.

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation of primary alcohols to aldehydes[7][8][9][10][11]. This method offers the advantages of neutral pH, room temperature reaction, and short reaction times. It is particularly suitable for sensitive substrates as it minimizes the risk of epimerization in chiral compounds[7].

Materials:

  • N-Boc-3-aminobutanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

Procedure:

  • To a solution of N-Boc-3-aminobutanol (1.0 eq) in DCM, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours and monitor by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the two phases are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain N-Boc-3-aminobutanal.

This method utilizes a catalytic amount of the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (NaOCl)[2][3][12]. This copper-catalyzed aerobic oxidation is a green and efficient alternative.

Materials:

  • N-Boc-3-aminobutanol

  • (4,4′-dimethoxy-2,2′-bipyridine)Cu(I)OTf

  • 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) or TEMPO

  • Acetonitrile (MeCN)

Procedure:

  • In a flask open to the air, dissolve N-Boc-3-aminobutanol (1.0 eq) in acetonitrile.

  • Add the copper catalyst ((MeO)₂bpy)Cu(I)OTf (0.05 eq) and the nitroxyl radical catalyst (ABNO or TEMPO, 0.05 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash chromatography to isolate N-Boc-3-aminobutanal.

Step 3: Deprotection of N-Boc-3-aminobutanal

The final step involves the removal of the Boc protecting group under acidic conditions to yield this compound.

Materials:

  • N-Boc-3-aminobutanal

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-3-aminobutanal (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to obtain this compound. Note: this compound can be unstable and may be used immediately in the next step.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the different oxidation methods. These values are based on literature precedents for similar substrates and should be optimized for the specific reaction.

Oxidation MethodOxidizing Agent/Catalyst SystemSolventTemperatureReaction TimeTypical Yield (%)Reference(s)
Swern Oxidation Oxalyl chloride, DMSO, TEADCM-78 °C to rt2 - 4 hours85 - 95[1][5][6]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)DCMRoom Temperature1 - 3 hours90 - 98[7][9][11]
TEMPO-based Oxidation (MeO)₂bpy)Cu(I)OTf, ABNO/TEMPO, AirAcetonitrileRoom Temperature1 - 3 hours90 - 99[2][12]

Signaling Pathways and Logical Relationships

The logical flow of the synthetic and purification process can be visualized as follows:

ExperimentalWorkflow start Start | 3-Aminobutanol protection N-Boc Protection (Boc)₂O, Base start->protection intermediate1 Intermediate | N-Boc-3-aminobutanol protection->intermediate1 oxidation Oxidation Swern / DMP / TEMPO intermediate1->oxidation intermediate2 Intermediate | N-Boc-3-aminobutanal oxidation->intermediate2 deprotection Deprotection Acid (TFA or HCl) intermediate2->deprotection purification Purification Extraction, Chromatography deprotection->purification product Final Product | this compound purification->product

Caption: Experimental workflow from starting material to final product.

Conclusion

The synthesis of this compound via the oxidation of 3-aminobutanol is a critical transformation for accessing a key chiral intermediate in drug development. The protocols outlined in this document, involving N-Boc protection followed by selective oxidation and deprotection, provide reliable and efficient pathways to the target molecule. The choice between Swern, Dess-Martin, and TEMPO-based oxidation methods can be tailored to specific laboratory capabilities and substrate sensitivities, with all three methods offering high yields and selectivity. These detailed application notes serve as a valuable resource for researchers engaged in the synthesis of complex, biologically active compounds.

References

Application Notes and Protocols for the Use of 3-Aminobutanal in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanal is a bifunctional molecule containing both a nucleophilic amino group and an electrophilic aldehyde functionality. This unique structural arrangement makes it a potentially valuable, albeit underutilized, building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ability to participate in intramolecular cyclization reactions, as well as intermolecular condensations followed by ring closure, opens avenues to important scaffolds such as tetrahydropyridines and other piperidine (B6355638) derivatives which are prevalent in many biologically active compounds and pharmaceuticals.

These application notes provide a theoretical framework and proposed protocols for the use of this compound in the synthesis of key heterocyclic systems. While direct literature precedents for the use of this compound are scarce, the methodologies presented here are based on well-established and analogous reactions of similar β-amino aldehydes and related compounds.

Key Applications in Heterocyclic Synthesis

The primary utility of this compound in heterocyclic chemistry lies in its capacity to serve as a four-carbon synthon for the construction of six-membered nitrogen heterocycles. The key proposed applications include:

  • Intramolecular Cyclization to form Dihydropyridinone Derivatives: Through an intramolecular condensation, this compound can be envisioned to cyclize, forming a key intermediate that can lead to substituted tetrahydropyridine (B1245486) scaffolds.

  • Intermolecular Reactions for Piperidine Synthesis: this compound can react with various carbon nucleophiles in domino reactions to construct polysubstituted piperidine rings.

  • Aza-Diels-Alder Reactions: The in-situ formation of an imine from this compound can generate a dienophile for aza-Diels-Alder reactions, leading to tetrahydropyridine derivatives.

Experimental Protocols

Protocol 1: Proposed Synthesis of a Tetrahydropyridinone Derivative via Intramolecular Cyclization

This protocol describes a hypothetical intramolecular condensation of N-acylated this compound to form a dihydropyridinone, a versatile intermediate for further functionalization.

Workflow Diagram:

G cluster_0 Preparation of Starting Material cluster_1 Intramolecular Cyclization cluster_2 Work-up and Purification A This compound C N-Acetyl-3-aminobutanal A->C Acylation B Acylating Agent (e.g., Acetyl Chloride) B->C D Base-catalyzed Intramolecular Aldol Condensation C->D E Cyclized Intermediate D->E F Dehydration E->F G Tetrahydropyridinone Derivative F->G H Quenching G->H I Extraction H->I J Column Chromatography I->J K Characterization J->K

Caption: Workflow for the proposed synthesis of a tetrahydropyridinone derivative.

Methodology:

  • N-Protection of this compound:

    • Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.1 eq) in DCM to the flask with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-3-aminobutanal.

  • Intramolecular Cyclization:

    • Dissolve the crude N-acetyl-3-aminobutanal in a suitable solvent such as methanol (B129727) or ethanol.

    • Add a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC for the formation of the cyclized product.

    • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tetrahydropyridinone derivative.

Quantitative Data (Hypothetical):

StepReactantReagentCatalystSolventTemp (°C)Time (h)Yield (%)
1This compoundAcetyl Chloride-DCM0 to RT390
2N-Acetyl-3-aminobutanal-NaOMeMethanolRT1875
Protocol 2: Proposed Aza-Diels-Alder Reaction for the Synthesis of a Tetrahydropyridine Derivative

This protocol outlines a hypothetical aza-Diels-Alder reaction involving an in-situ generated imine from this compound and a suitable diene.

Reaction Pathway:

G A This compound C In-situ Imine Formation A->C B Aniline (B41778) B->C E Aza-Diels-Alder Cycloaddition C->E [4+2] D Diene (e.g., Danishefsky's diene) D->E F Tetrahydropyridine Adduct E->F G Hydrolysis F->G H Final Tetrahydropyridine Derivative G->H

Caption: Proposed Aza-Diels-Alder reaction pathway.

Methodology:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 eq) and aniline (1.0 eq) in a suitable solvent like acetonitrile.

    • Add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cycloaddition:

    • Add the diene (e.g., Danishefsky's diene, 1.5 eq) to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC. The reaction time can vary from 12 to 48 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench with saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired tetrahydropyridine derivative.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2DieneCatalystSolventTemp (°C)Time (h)Yield (%)
This compoundAnilineDanishefsky's dieneYb(OTf)₃Acetonitrile702465
This compoundBenzylamineCyclopentadieneSc(OTf)₃Toluene803658

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is expected to be unstable and should be prepared fresh or handled with care, potentially as a protected derivative or a salt.

  • Lewis acids are moisture-sensitive and should be handled under an inert atmosphere.

Conclusion

While the direct application of this compound in heterocyclic synthesis is not extensively documented, its structure suggests significant potential as a versatile building block. The protocols outlined above provide a foundational framework for researchers to explore its utility in constructing valuable nitrogen-containing heterocycles. Further investigation into the stability and reactivity of this compound is warranted to fully realize its synthetic potential. It is recommended to start with N-protected derivatives of this compound to improve stability and control reactivity in these proposed synthetic routes.

Asymmetric Synthesis of 3-Aminobutanal Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 3-aminobutanal and its derivatives. Chiral this compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. The methods outlined below focus on catalytic asymmetric transformations, offering efficient routes to enantiomerically enriched products.

Introduction

The development of stereoselective methods for the synthesis of chiral amines is a cornerstone of modern medicinal chemistry.[1][2] this compound, with its bifunctional nature, serves as a versatile precursor for a variety of complex molecular architectures. Its derivatives are key intermediates in the synthesis of important pharmaceuticals, including the anti-HIV drug Dolutegravir (B560016), for which the related (R)-3-aminobutanol is a critical component.[3][4][5][6] This document details robust and scalable protocols for the synthesis of these valuable chiral synthons.

Synthetic Strategies

Several strategies have been developed for the asymmetric synthesis of this compound derivatives, primarily categorized into biocatalytic and chemocatalytic methods. Biocatalysis has emerged as a powerful, environmentally friendly approach, utilizing enzymes such as transaminases and amine dehydrogenases to achieve high enantioselectivity.[6][7][8][9] Chemocatalytic methods, including organocatalysis and transition-metal catalysis, offer complementary routes with broad substrate scope.[3][10]

Biocatalytic Approaches

Transaminase-Mediated Asymmetric Synthesis:

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For the synthesis of this compound derivatives, a pro-chiral ketone, 4-hydroxy-2-butanone, can be converted to the corresponding chiral amine, (R)-3-aminobutanol, which can then be oxidized to the target aldehyde. The use of engineered (R)-selective transaminases has proven highly effective.[8][9]

Amine Dehydrogenase-Catalyzed Reductive Amination:

Amine dehydrogenases (AmDHs) offer a direct route to chiral amines through the reductive amination of ketones using ammonia (B1221849) as the amine source. This method has been successfully applied to the synthesis of various short-chain chiral amines and amino alcohols with high conversions and enantioselectivities.[7][11]

Chemocatalytic Approaches

Organocatalytic Michael Addition:

Chiral secondary amine catalysts can activate α,β-unsaturated aldehydes for enantioselective Michael additions.[10][12][13] While not directly providing this compound, this methodology is fundamental for creating related chiral aldehyde structures. The addition of a nitrogen-containing nucleophile to crotonaldehyde, for instance, can be a viable strategy.

Catalytic Asymmetric Hydrogenation:

The asymmetric hydrogenation of enamines or related unsaturated precursors using chiral transition metal catalysts (e.g., Ru-BINAP) is a well-established method for producing chiral amines.[4] This can be applied to precursors of this compound.

Data Presentation

The following tables summarize quantitative data for different synthetic approaches to 3-aminobutanol, a direct precursor to this compound.

Table 1: Biocatalytic Synthesis of (R)-3-Aminobutanol

EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee %)Reference
(R)-selective transaminase4-hydroxybutan-2-one(R)-3-aminobutan-1-ol>99>99.5[6]
Amine Dehydrogenase (MsmeAmDH)4-hydroxybutan-2-one(S)-3-aminobutan-1-ol-99.5[7]

Table 2: Chemocatalytic Synthesis and Resolution of 3-Aminobutanol

MethodCatalyst/ReagentPrecursorProductYield (%)Chiral Purity (%)Reference
Reductive Amination/ResolutionRaney Nickel / (S)-Mandelic Acid4-hydroxy-2-butanone(R)-3-aminobutanol->99.9 (GC)[14]
Asymmetric HydrogenationRu/BINAPMethyl acetoacetate(R)-3-aminobutanol--[4]
Enzymatic ResolutionLipaseRacemic 3-aminobutanol acetate(R)-3-aminobutanol4097.4[3]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (R)-3-Aminobutan-1-ol using a Transaminase

This protocol is based on the general principles of transaminase-catalyzed asymmetric synthesis.[6]

Materials:

  • (R)-selective transaminase

  • 4-hydroxybutan-2-one

  • Isopropylamine (amino donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Bioreactor or temperature-controlled shaker

Procedure:

  • Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) containing the PLP cofactor (e.g., 1 mM).

  • Add the transaminase enzyme to the buffered solution to a final concentration of 2-5 g/L.

  • Add the substrate, 4-hydroxybutan-2-one, to the reaction mixture (e.g., 50-100 g/L).

  • Add the amino donor, isopropylamine, in excess (e.g., 1.5-2 equivalents).

  • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 12-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, quench the reaction and proceed with product extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the product by distillation or chromatography.

  • The resulting (R)-3-aminobutan-1-ol can be converted to (R)-3-aminobutanal via selective oxidation (e.g., using Swern or Dess-Martin oxidation).

Protocol 2: Chemical Synthesis via Reductive Amination and Chiral Resolution

This protocol outlines a chemical approach to synthesizing (R)-3-aminobutanol, which can be subsequently oxidized.[14]

Materials:

  • 4-hydroxy-2-butanone

  • Ammonia

  • Raney Nickel

  • Hydrogen gas

  • (S)-Mandelic acid

  • Isopropanol/water solvent mixture

  • Sodium hydroxide

Procedure:

  • Reductive Amination: In a high-pressure reactor, combine 4-hydroxy-2-butanone, Raney Nickel catalyst, and a source of ammonia.

  • Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 60-80 °C).

  • After the reaction is complete (monitored by GC), filter off the catalyst to obtain racemic 3-aminobutanol.

  • Chiral Resolution: Dissolve the racemic 3-aminobutanol in a suitable solvent such as an isopropanol/water mixture.

  • Add a solution of (S)-mandelic acid in the same solvent system and stir at a controlled temperature (e.g., 20-80 °C) to allow for the precipitation of the diastereomeric salt, (R)-3-aminobutanol-(S)-mandelate.

  • Filter the crystalline salt and wash with a cold solvent.

  • Liberation of the Free Amine: Treat the diastereomeric salt with a base (e.g., NaOH) to neutralize the mandelic acid and liberate the free (R)-3-aminobutanol.

  • Extract the product with an organic solvent and purify by distillation.

  • The purified (R)-3-aminobutanol can then be oxidized to (R)-3-aminobutanal.

Mandatory Visualizations

Biocatalytic_Synthesis Pro-chiral Ketone Pro-chiral Ketone Transaminase (PLP) Transaminase (PLP) Pro-chiral Ketone->Transaminase (PLP) Substrate Binding Chiral Amine Chiral Amine Amino Donor Amino Donor Amino Donor->Transaminase (PLP) Cofactor Regeneration Ketone Byproduct Ketone Byproduct Transaminase (PLP)->Chiral Amine Product Release Transaminase (PLP)->Ketone Byproduct

Caption: Transaminase-catalyzed asymmetric synthesis of a chiral amine.

Chemical_Synthesis_Workflow Start 4-Hydroxy-2-butanone Step1 Reductive Amination (NH3, H2, Raney Ni) Start->Step1 Racemate Racemic 3-Aminobutanol Step1->Racemate Step2 Chiral Resolution ((S)-Mandelic Acid) Racemate->Step2 DiastereomericSalt Diastereomeric Salt Precipitation Step2->DiastereomericSalt Step3 Basification & Extraction (NaOH) DiastereomericSalt->Step3 Product (R)-3-Aminobutanol Step3->Product

Caption: Workflow for the chemical synthesis and resolution of (R)-3-aminobutanol.

References

3-Aminobutanal: A Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

3-Aminobutanal is a valuable C4 chiral building block in the synthesis of various pharmaceutical intermediates. Due to the inherent reactivity of the aldehyde functional group, it is often generated in situ or, more commonly, its more stable corresponding amino alcohol, (R)-3-aminobutanol, is synthesized and utilized. This amino alcohol is a critical intermediate in the production of several key therapeutic agents, most notably the antiretroviral drug Dolutegravir. This document provides an overview of the applications of this compound-derived intermediates, detailed experimental protocols for their synthesis, and visualizations of relevant synthetic and biological pathways.

Application Notes

(R)-3-aminobutanol, the reduction product of (3R)-3-aminobutanal, is a key intermediate in the synthesis of a number of pharmaceuticals. Its primary application is in the production of the anti-HIV drug Dolutegravir, where it is used to construct a chiral six-membered ring. Dolutegravir is an integrase strand transfer inhibitor (INSTI) that is a cornerstone of modern antiretroviral therapy.[1][2] Beyond its use in anti-AIDS medication, (R)-3-aminobutanol is also a reported intermediate in the synthesis of certain antitumor drugs and penem (B1263517) antibiotics.[3]

The synthesis of this crucial intermediate can be approached through several strategies, including chemical resolution of racemic mixtures, asymmetric catalysis, and the use of chiral pool starting materials like (R)-3-aminobutyric acid.[4][5] The choice of synthetic route often depends on factors such as cost, scalability, and desired optical purity.[5] Enzymatic and chemoenzymatic approaches are also gaining traction due to their high selectivity and environmentally friendly nature.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of (R)-3-aminobutanol.

Table 1: Synthesis of (R)-3-aminobutanol via Reduction of (R)-3-Aminobutyric Acid Derivatives

Starting MaterialReducing AgentYield (%)Purity (%)Enantiomeric Excess (ee) (%)Reference
(R)-3-Aminobutyric acidSodium aluminum hydride61-6796-99100[4][5]
(R)-3-Aminobutyric acidBorohydride (B1222165)/Protonic acid~80>99>99[6]
Amino-protected (R)-3-aminobutyric acid esterLithium borohydride/Lithium chloride90.598.699.9[1]
N-Boc-(R)-3-aminobutyric acidSodium borohydride/Boron trifluoride etherate---[7]

Table 2: Synthesis of (R)-3-aminobutanol from Other Precursors

Starting MaterialKey Reagents/MethodYield (%)Purity (%)Chiral Purity (%)Reference
4-Hydroxy-2-butanoneOxime formation, Raney Ni reduction, D-(-)-tartaric acid resolution85-90 (reduction), 90 (hydrolysis)-99.89[8]
Ethyl crotonate and benzylamineReduction with NaBH4, then Pd/C hydrogenation47 (final step)9888
Racemic 3-aminobutanol(S)-mandelic acid resolution-99.9-[9]

Experimental Protocols

Protocol 1: One-Step Reduction of (R)-3-Aminobutanoic Acid [5]

This protocol describes a one-step synthesis of optically active (R)-3-aminobutan-1-ol from commercially available (R)-3-aminobutanoic acid using sodium aluminum hydride.

Materials:

  • (R)-3-Aminobutanoic acid

  • Sodium aluminum hydride

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas

Procedure:

  • A 1000 mL, three-neck, round-bottom flask equipped with a temperature probe, reflux condenser, and stir bar is flushed with nitrogen.

  • Anhydrous THF (200 mL) is added under a positive nitrogen atmosphere.

  • The flask is cooled in an ice bath.

  • Sodium aluminum hydride is added cautiously to the THF.

  • (R)-3-aminobutanoic acid is added portion-wise to the stirred suspension.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period, with reaction progress monitored by a suitable method (e.g., TLC or GC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of water or an aqueous base solution under cooling.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined filtrate is concentrated under reduced pressure to yield crude (R)-3-aminobutanol.

  • The crude product is purified by distillation.

Protocol 2: Synthesis of (R)-3-aminobutanol via Amino-Protection and Reduction [1]

This protocol involves the esterification of (R)-3-aminobutyric acid, protection of the amino group, reduction of the ester, and subsequent deprotection.

Step 1: Esterification of (R)-3-aminobutyric acid

  • Add 50g of (R)-3-aminobutyric acid to 240g of methanol (B129727) in a reaction flask.

  • Cool the mixture to 0-10 °C in an ice water bath.

  • Slowly add 66.4g of thionyl chloride dropwise.

  • After the addition is complete, heat the reaction to reflux until the starting material is consumed.

  • Concentrate the reaction solution under reduced pressure to obtain the methyl ester.

Step 2: Amino Protection

  • Dissolve 50g of the (R)-3-aminobutyric acid methyl ester hydrochloride and 41.4g of sodium carbonate in 400g of water.

  • Cool the solution to 0-10 °C.

  • Slowly add 44.8g of benzoyl chloride dropwise while maintaining the temperature.

  • After the reaction is complete, extract the product with ethyl acetate.

  • Combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction

  • To a suspension of 14.7g of lithium borohydride and 3.51g of lithium chloride in an appropriate solvent, add the amino-protected ester from the previous step.

  • Stir the reaction at 20-30 °C for 2-3 hours.

  • Quench the reaction by the dropwise addition of an aqueous hydrochloric acid solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure.

Step 4: Deprotection

  • Dissolve 50g of the protected (R)-3-aminobutanol in 100mL of ethanol (B145695) and 100mL of an aqueous alkali solution.

  • Heat the mixture to 70-80 °C for 10-12 hours.

  • Cool the reaction mixture and filter.

  • Concentrate the filtrate under reduced pressure to obtain (R)-3-aminobutanol.

Mandatory Visualization

Synthesis_Workflow cluster_0 Synthesis of (R)-3-Aminobutanol This compound This compound (Unstable Intermediate) R3ABOH (R)-3-Aminobutanol This compound->R3ABOH Reduction R3ABA (R)-3-Aminobutyric Acid Reduction Reduction R3ABA->Reduction Starting Material Reduction->R3ABOH Product Dolutegravir_Intermediate Key Intermediate for Dolutegravir Synthesis R3ABOH->Dolutegravir_Intermediate

Caption: Synthetic pathway from (R)-3-aminobutyric acid to (R)-3-aminobutanol.

Dolutegravir_Mechanism cluster_1 HIV Replication Cycle Inhibition by Dolutegravir HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integrase HIV Integrase HIV_DNA->Integrase Strand_Transfer Strand Transfer Integrase->Strand_Transfer Integration Integration into Host DNA Strand_Transfer->Integration Viral_Replication Viral Replication Integration->Viral_Replication Dolutegravir Dolutegravir Dolutegravir->Inhibition Inhibition->Strand_Transfer

Caption: Mechanism of action of Dolutegravir.

References

Chiral HPLC Analysis of 3-Aminobutanal Enantiomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the chiral separation of 3-aminobutanal enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the small size and lack of a strong chromophore in this compound, a direct chiral separation is challenging. This protocol outlines an effective indirect approach involving pre-column derivatization to form diastereomers, which can be readily separated on a standard achiral stationary phase with UV detection. This method is crucial for researchers, scientists, and drug development professionals for accurate enantiomeric purity assessment, which is a critical quality attribute in the pharmaceutical industry.

Introduction

This compound is a chiral aldehyde containing a primary amine and a stereocenter. The individual enantiomers, (R)-3-aminobutanal and (S)-3-aminobutanal, can serve as important building blocks in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Consequently, the accurate determination of enantiomeric purity is a critical aspect of quality control throughout the drug development and manufacturing process.[1]

Direct chiral HPLC analysis of this compound is hampered by its poor UV absorbance. To overcome this limitation, a pre-column derivatization strategy is employed. This involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. These diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral HPLC column, such as a C18 column.[1] The CDA also introduces a chromophore into the molecule, enabling sensitive detection by a UV detector.[1]

This application note details a robust and reproducible indirect HPLC method for the chiral analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound Racemate

  • (R)-(+)-1-Phenylethanesulfonyl Chloride (Derivatization Reagent)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Dichloromethane (Anhydrous)

  • Triethylamine (B128534) (TEA)

  • Hydrochloric Acid (0.1 M)

  • Sodium Bicarbonate (Saturated Solution)

  • Sodium Sulfate (Anhydrous)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Standard and Sample Preparation

2.3.1. Derivatization of this compound Standard

  • Dissolve approximately 3 mg of this compound racemate in 1 mL of dichloromethane.

  • Add 10 µL of triethylamine to the solution.

  • In a separate vial, dissolve approximately 12 mg of (R)-(+)-1-phenylethanesulfonyl chloride in 1 mL of dichloromethane.[2]

  • Slowly add the derivatization reagent solution to the this compound solution while stirring at room temperature (approximately 30°C).[2]

  • Allow the reaction to proceed for 60 minutes.

  • Wash the reaction mixture with 1 mL of 0.1 M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase (Acetonitrile:Water, 80:20).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.3.2. Sample Preparation

The derivatization procedure for test samples containing this compound should follow the same steps as outlined for the standard preparation. The initial concentration of the sample should be adjusted to fall within the linear range of the method.

Results and Data Presentation

The derivatization of (R)- and (S)-3-aminobutanal with (R)-(+)-1-phenylethanesulfonyl chloride results in the formation of two diastereomers, (R,R) and (S,R), which can be resolved on a C18 column.

Table 1: Typical Chromatographic Performance

CompoundRetention Time (min)Resolution (Rs)
(R,R)-Diastereomer~ 8.5-
(S,R)-Diastereomer~ 9.8> 1.5

Note: Retention times are approximate and may vary depending on the specific column and system.

The enantiomeric excess (e.e.) can be calculated using the peak areas of the two diastereomers:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomer derivatives, respectively.

Experimental Workflow and Diagrams

The overall workflow for the chiral analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization with (R)-(+)-1-Phenylethanesulfonyl Chloride Sample->Derivatization Extraction Work-up and Extraction Derivatization->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation G cluster_reactants Enantiomers This compound Enantiomers (R and S) Diastereomers Diastereomeric Mixture ((R,R) and (S,R)) Enantiomers->Diastereomers + CDA (R)-(+)-1-Phenylethanesulfonyl Chloride (Chiral Derivatizing Agent) CDA->Diastereomers Reaction

References

Application Note: GC-MS Analysis of 3-Aminobutanal Following a Two-Step Derivatization Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust method for the quantitative analysis of 3-aminobutanal using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and thermal lability, direct GC-MS analysis of this compound is challenging. The compound contains both a primary amine and a reactive aldehyde functional group, necessitating a derivatization strategy to enhance volatility and thermal stability. This protocol employs a two-step derivatization process: first, a methoximation reaction to stabilize the aldehyde group, followed by silylation of the primary amine to reduce polarity and increase volatility.[1][2] This method provides a reliable and reproducible workflow for the identification and quantification of this compound in various sample matrices.

Principle of the Method

The analysis of polar compounds like this compound by GC-MS requires derivatization to block active hydrogen atoms, thereby increasing volatility and preventing unwanted interactions with the GC column.[3][4] The aldehyde group in this compound is particularly reactive and can lead to multiple derivatized products or degradation. To circumvent this, a two-step approach is utilized:

  • Methoximation: The sample is first treated with methoxyamine hydrochloride in pyridine. This reaction converts the carbonyl (aldehyde) group into a stable methoxime derivative.[2] This step is crucial as it prevents tautomerization and stabilizes the molecule for the subsequent silylation step.[1][2]

  • Silylation: Following methoximation, the primary amine group is derivatized using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reagent replaces the two active hydrogens on the amine group with non-polar trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility and thermal stability of the analyte.[2][5] The resulting derivative is amenable to GC separation and subsequent MS detection.

The overall derivatization pathway is illustrated below.

G cluster_0 Two-Step Derivatization of this compound A This compound B 3-(Methoxyimino)butanamine A->B Step 1: Methoximation reagent1 + Methoxyamine HCl in Pyridine C N,N-bis(trimethylsilyl)- 3-(methoxyimino)butanamine (Final Derivative for GC-MS) B->C Step 2: Silylation reagent2 + MSTFA

Caption: Chemical pathway for the two-step derivatization of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hexane or Ethyl Acetate, GC grade

  • Anhydrous Sodium Sulfate

  • Sample Vials (2 mL) with PTFE-lined caps

Sample Preparation

For aqueous samples, an initial lyophilization (freeze-drying) step is required to remove all water, as moisture interferes with the silylation reaction.[1] For non-aqueous samples, ensure the solvent is fully evaporated under a stream of nitrogen before proceeding.

Derivatization Procedure
  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample residue in a 2 mL vial.[1]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture in a heating block or thermal shaker at 60°C for 60 minutes.[2]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA to the cooled vial containing the methoximated sample.[1][6]

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 45 minutes to ensure complete derivatization of the amine group.

    • After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like hexane.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is recommended.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless or Split (e.g., 20:1).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-500 m/z.

Expected Results and Data Presentation

The two-step derivatization yields N,N-bis(trimethylsilyl)-3-(methoxyimino)butanamine. The analysis of this derivative by GC-MS is expected to produce a single, sharp chromatographic peak. The mass spectrum will exhibit a characteristic fragmentation pattern that can be used for identification and quantification.

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of the derivatized this compound. This data is based on the known molecular weight of this compound (87.12 g/mol ) and the principles of derivatization and mass spectral fragmentation.[7][8]

Analyte/FragmentPredicted m/zDescription
Molecular Ion [M]+• 260N,N-bis(trimethylsilyl)-3-(methoxyimino)butanamine
[M-15]+ 245Loss of a methyl group (-CH₃) from a TMS moiety. A very common and often abundant fragment for TMS derivatives.
[M-88]+• 172Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the methoxyimino-ethyl radical.
[Si(CH₃)₃]+ 73The trimethylsilyl cation. Often a base peak or significant ion in the spectra of TMS derivatives.
Experimental Workflow Diagram

The complete analytical workflow, from sample receipt to final data analysis, is outlined in the diagram below.

G cluster_workflow GC-MS Analysis Workflow for this compound prep Sample Preparation (Lyophilization/Evaporation) methox Step 1: Methoximation (60°C for 60 min) prep->methox Add MeOx in Pyridine silylation Step 2: Silylation (70°C for 45 min) methox->silylation Add MSTFA gcms GC-MS Analysis silylation->gcms Inject 1 µL data Data Processing (Integration & Quantification) gcms->data Acquire Spectra report Reporting data->report Generate Results

Caption: A flowchart of the complete experimental workflow for this compound analysis.

Conclusion

The described two-step derivatization method involving methoximation followed by silylation provides a reliable and effective strategy for the GC-MS analysis of this compound. This protocol overcomes the challenges associated with the analyte's polarity and the reactivity of its aldehyde group, enabling accurate and reproducible quantification. The method is suitable for implementation in research and quality control laboratories focused on metabolite analysis and pharmaceutical development.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of 3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 3-aminobutanal using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the expected ¹H and ¹³C NMR spectral features, detailed experimental protocols for sample preparation and data acquisition, and a summary of predicted spectral data.

Introduction

This compound is a bifunctional molecule containing both an aldehyde and a primary amine. This combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of the NMR signals, one can confirm the molecular structure and identify any impurities.

This document provides a protocol based on established NMR methodologies for small organic molecules and presents predicted ¹H and ¹³C NMR data for this compound to aid in spectral interpretation.

Predicted NMR Spectral Data

Structure of this compound for NMR Assignment:

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (CHO)9.7 - 9.8Triplet (t)~2.5
H-2 (CH₂)2.5 - 2.7Doublet of doublets (dd)J(H-2, H-1) ≈ 2.5, J(H-2, H-3) ≈ 7.0
H-3 (CH)3.0 - 3.2Multiplet (m)-
H-4 (CH₃)1.1 - 1.3Doublet (d)~6.5
NH₂1.5 - 3.0Broad singlet (br s)-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CHO)200 - 205
C-2 (CH₂)48 - 52
C-3 (CH)45 - 50
C-4 (CH₃)20 - 25

Interpretation of Predicted Spectra:

  • ¹H NMR: The aldehydic proton (H-1) is expected to be the most downfield signal, appearing around 9.7-9.8 ppm, characteristic for aldehydes.[1][2][3][4] It is predicted to be a triplet due to coupling with the two adjacent H-2 protons. The protons on C-2 are diastereotopic and will appear as a multiplet, coupled to both H-1 and H-3. The methine proton (H-3) will also be a multiplet due to coupling with H-2 and the methyl protons (H-4). The methyl group protons (H-4) are expected to be a doublet, coupling with the H-3 proton. The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature.

  • ¹³C NMR: The carbonyl carbon of the aldehyde (C-1) will have the largest chemical shift, predicted to be in the range of 200-205 ppm.[3][5] The other aliphatic carbons will appear in the upfield region of the spectrum.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

  • Weighing the Sample:

    • For ¹H NMR, weigh approximately 5-25 mg of this compound.[6][7]

    • For ¹³C NMR, a higher concentration is needed, typically 50-100 mg of the sample.[6][7]

  • Solvent Selection:

    • Choose a suitable deuterated solvent in which the sample is soluble. Common choices for polar molecules like this compound include Deuterated Chloroform (CDCl₃), Deuterium (B1214612) Oxide (D₂O), or Deuterated Methanol (CD₃OD).

    • The choice of solvent can affect the chemical shifts, especially for the labile amine protons.

  • Dissolution:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][7]

    • Gently vortex or swirl the vial to dissolve the sample completely.

  • Filtration and Transfer:

    • If the solution contains any particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] Solid particles can interfere with the magnetic field homogeneity, leading to poor spectral resolution.

  • Internal Standard (Optional):

    • For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.[9] However, modern NMR spectrometers can lock onto the deuterium signal of the solvent for referencing.

  • Labeling:

    • Clearly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-25 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Filter and transfer to NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument setup Set up experiment (¹H, ¹³C, etc.) instrument->setup acquire Acquire NMR data setup->acquire process Fourier transform and phase correction acquire->process reference Reference spectrum (e.g., to solvent peak) process->reference integrate Integrate signals (¹H NMR) reference->integrate assign Assign chemical shifts and coupling constants integrate->assign structure Confirm molecular structure assign->structure purity Assess sample purity structure->purity

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Experiment: Standard 1D proton experiment.

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

¹³C NMR Acquisition Parameters:

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: A spectral width of 0 to 220 ppm is appropriate to cover the expected range of chemical shifts.[10]

Structural Elucidation Pathway

The following diagram illustrates the logical process of using the acquired NMR data to confirm the structure of this compound.

G cluster_H ¹H NMR Data Interpretation cluster_C ¹³C NMR Data Interpretation H_NMR ¹H NMR Spectrum H_shifts Chemical Shifts (δ) H_NMR->H_shifts H_integrals Integration H_NMR->H_integrals H_multiplicity Multiplicity (Splitting) H_NMR->H_multiplicity C_NMR ¹³C NMR Spectrum C_shifts Chemical Shifts (δ) C_NMR->C_shifts C_count Number of Signals C_NMR->C_count structure Confirmed Structure of This compound H_shifts->structure Identifies functional groups (aldehyde, amine proximity) H_integrals->structure Confirms proton ratio (3:2:1:1:2) H_multiplicity->structure Determines connectivity (neighboring protons) C_shifts->structure Identifies carbon types (carbonyl, aliphatic) C_count->structure Confirms number of unique carbons (4)

By following these protocols and using the provided predicted data as a guide, researchers, scientists, and drug development professionals can effectively utilize NMR spectroscopy for the characterization of this compound. The combination of ¹H and ¹³C NMR provides unambiguous evidence for the structure and purity of this important synthetic intermediate.

References

Protecting Group Strategies for Reactions with 3-Aminobutanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanal is a valuable bifunctional building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules. Its structure incorporates both a nucleophilic amino group and an electrophilic aldehyde, presenting a significant challenge in achieving chemoselectivity during synthetic transformations. Unprotected this compound is prone to self-condensation and other undesired side reactions. Therefore, a robust protecting group strategy is essential to mask one or both functional groups, allowing for the selective manipulation of the other.

This document provides detailed application notes and experimental protocols for the orthogonal protection of the amino and aldehyde functionalities of this compound. An orthogonal strategy ensures that each protecting group can be removed under specific conditions without affecting the other, offering maximum flexibility in multistep syntheses. The primary strategy discussed herein involves the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate (B1207046) and the aldehyde as a dimethyl acetal (B89532).

Protecting Group Selection Rationale

The selection of Boc for the amine and a dimethyl acetal for the aldehyde is based on their widespread use, commercial availability of reagents, and, most importantly, their orthogonal stability.

  • N-Boc Protection: The Boc group is stable under basic, nucleophilic, and reductive conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[1][2][3][4]

  • Aldehyde Acetal Protection: Acetals are stable to basic, nucleophilic, and reducing agents but are hydrolyzed back to the aldehyde under acidic conditions.[5][6][7]

The key to the orthogonality of this pairing lies in the differential sensitivity to acid. While both groups are acid-labile, conditions can often be fine-tuned to selectively deprotect the acetal while leaving the Boc group intact.[8]

Orthogonal Protection and Deprotection Strategy

The overall workflow for employing an orthogonal protecting group strategy with this compound is depicted below. This allows for selective reactions at either the nitrogen or the carbonyl carbon.

G cluster_0 Protection cluster_1 Selective Reaction cluster_2 Selective Deprotection This compound This compound N-Boc-3-aminobutanal N-Boc-3-aminobutanal This compound->N-Boc-3-aminobutanal Boc₂O, Base N-Boc-3-aminobutanal\ndimethyl acetal N-Boc-3-aminobutanal dimethyl acetal N-Boc-3-aminobutanal->N-Boc-3-aminobutanal\ndimethyl acetal CH(OCH₃)₃, H⁺ Modified Product Modified Product N-Boc-3-aminobutanal\ndimethyl acetal->Modified Product Desired Reaction (e.g., at another site) N-Boc Aldehyde N-Boc Aldehyde Modified Product->N-Boc Aldehyde Mild H⁺ (Acetal Cleavage) Free Amino Acetal Free Amino Acetal Modified Product->Free Amino Acetal Strong H⁺ (Boc Cleavage) Free Aldehyde Free Aldehyde N-Boc Aldehyde->Free Aldehyde Strong H⁺ (Boc Cleavage) Final Product Final Product Free Amino Acetal->Final Product Mild H⁺ (Acetal Cleavage)

Caption: Orthogonal protection and deprotection workflow for this compound.

Data Presentation: Protecting Group Strategies

The following tables summarize the typical conditions for the protection and deprotection of amino and aldehyde groups, adaptable for this compound. Yields are generally high, though they can be substrate-dependent.[2][4][5][6]

Table 1: Amine Protection (N-Boc)

ReagentBaseSolventTemperature (°C)Typical TimeTypical Yield (%)
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Triethylamine (B128534) (TEA)Dichloromethane (DCM)0 to 252 - 12 h90 - 97
Di-tert-butyl dicarbonate (Boc₂O)Sodium BicarbonateTHF/Water254 - 16 h>90
Di-tert-butyl dicarbonate (Boc₂O)4-DMAP (catalytic)Acetonitrile251 - 4 h>95

Table 2: Aldehyde Protection (Dimethyl Acetal)

ReagentCatalystSolventTemperature (°C)Typical TimeTypical Yield (%)
Trimethyl orthoformatep-Toluenesulfonic acid (p-TsOH)Methanol0 to 251 - 3 h85 - 95
2,2-DimethoxypropaneAmberlyst-15Methanol252 - 6 h>90

Table 3: Orthogonal Deprotection

Protecting GroupReagentSolventTemperature (°C)Typical Time
Dimethyl AcetalAmberlyst-15 in Acetone (B3395972)/H₂OAcetone/Water2512 - 16 h
Dimethyl Acetalp-TsOH (catalytic) in AcetoneAcetone238 h
N-BocTrifluoroacetic acid (TFA)Dichloromethane (DCM)251 - 2 h
N-Boc4M HCl in DioxaneDioxane251 - 4 h

Experimental Protocols

The following are detailed protocols for the orthogonal protection of this compound.

Protocol 1: Synthesis of tert-butyl (4,4-dimethoxybutan-2-yl)carbamate

This two-step, one-pot protocol describes the sequential protection of the amino group followed by the aldehyde functionality.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Acetal Formation A This compound B N-Boc-3-aminobutanal A->B Boc₂O, TEA, DCM C N-Boc-3-aminobutanal D N-Boc-3-aminobutanal dimethyl acetal C->D CH(OCH₃)₃, p-TsOH, MeOH

Caption: Two-step protection of this compound.

Materials:

  • This compound (or its stable precursor/salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup

Procedure:

Step 1: N-Boc Protection of this compound

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-3-aminobutanal is used directly in the next step.

Step 2: Acetal Protection of N-Boc-3-aminobutanal

  • Dissolve the crude N-Boc-3-aminobutanal from Step 1 in anhydrous methanol.

  • Add trimethyl orthoformate (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield tert-butyl (4,4-dimethoxybutan-2-yl)carbamate.

Protocol 2: Selective Deprotection of the Acetal Group

This protocol describes the removal of the dimethyl acetal to regenerate the aldehyde, while keeping the N-Boc group intact.[8]

Materials:

  • tert-butyl (4,4-dimethoxybutan-2-yl)carbamate

  • Amberlyst-15 ion-exchange resin

  • Acetone

  • Water

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve tert-butyl (4,4-dimethoxybutan-2-yl)carbamate (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add Amberlyst-15 resin (a catalytic amount, e.g., 50 mg per mmol of substrate).

  • Stir the reaction mixture vigorously at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, filter off the Amberlyst-15 resin and wash it with acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-3-aminobutanal.

Protocol 3: Deprotection of the N-Boc Group

This protocol details the removal of the N-Boc group.

Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can be used as is or neutralized with a suitable base for further reactions.

Conclusion

The orthogonal protection of this compound using a Boc group for the amine and a dimethyl acetal for the aldehyde provides a versatile and reliable strategy for its use in complex organic synthesis. The detailed protocols provided herein offer a practical guide for researchers to implement this strategy, enabling the chemoselective modification of this important bifunctional building block. Careful monitoring of reaction conditions, particularly during the selective deprotection of the acetal, is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Synthesis of Dolutegravir Analogs Using Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dolutegravir (B560016) is a potent HIV-1 integrase strand transfer inhibitor (INSTI) widely used in antiretroviral therapy. The synthesis of dolutegravir and its analogs often involves the crucial step of constructing a fused heterocyclic ring system. A key building block in this synthesis is (R)-3-aminobutanol, which reacts with a pyridinone intermediate to form the characteristic oxazine (B8389632) ring of dolutegravir. This document provides detailed application notes and protocols on the use of amino alcohols, with a primary focus on (R)-3-aminobutanol and its analogs like (S)-alaninol, in the synthesis of dolutegravir and its analogs such as cabotegravir (B606451). While the user query specified "3-aminobutanal," the available scientific literature consistently points to the use of the corresponding alcohol, "(R)-3-aminobutanol," as the key intermediate. Therefore, these notes will focus on the well-established synthesis using amino alcohols.

I. Synthetic Pathways and Key Intermediates

The general synthetic strategy for dolutegravir and its analogs involves the coupling of a functionalized pyridinone core with a chiral amino alcohol. The pyridinone moiety itself is typically synthesized in a multi-step process. The subsequent cyclization with the amino alcohol is a critical step that establishes the stereochemistry of the final molecule.

Key Intermediates:

  • Pyridinone Core: A highly functionalized pyridinone carboxylic acid or ester is a common precursor. An example is 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.

  • Chiral Amino Alcohols:

    • (R)-3-aminobutanol: The key intermediate for the synthesis of dolutegravir.

    • (S)-alaninol ((S)-2-aminopropan-1-ol): Used in the synthesis of the dolutegravir analog, cabotegravir.[1]

The synthesis of these chiral amino alcohols is a significant aspect of the overall process, with various methods developed to achieve high enantiomeric purity.

Reaction Scheme for Dolutegravir Synthesis:

The overall synthetic scheme involves the formation of the pyridone core, followed by cyclization with (R)-3-aminobutanol and subsequent amidation and deprotection steps.

Dolutegravir_Synthesis A Pyridinone Precursors B Pyridinone Carboxylic Acid Intermediate A->B Multi-step synthesis D Tricyclic Intermediate B->D Cyclization C (R)-3-aminobutanol C->D F Dolutegravir D->F Amidation & Deprotection E 2,4-Difluorobenzylamine E->F

Caption: General synthetic pathway for Dolutegravir.

II. Quantitative Data Presentation

The following tables summarize quantitative data from various reported syntheses of dolutegravir intermediates and analogs.

Table 1: Synthesis of (R)-3-aminobutanol

Starting MaterialKey ReagentsProductYield (%)Chiral Purity (%)Reference
4-Hydroxy-2-butanone (B42824)Hydroxylamine (B1172632), Raney Ni, D-(-)-tartaric acid(R)-3-aminobutanol85-90 (racemic), 90 (resolved)99.89[2][3]
(R)-3-aminobutanoic acidSodium aluminum hydride(R)-3-aminobutanol61-67100[4]
Benzyl N-((R)-3-oxobutan-2-yl)carbamatePd/C, H2(R)-3-aminobutanol4788

Table 2: Cyclization Reaction to Form Tricyclic Intermediate for Dolutegravir

Pyridinone IntermediateAmino AlcoholReaction ConditionsProductYield (%)Reference
1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid(R)-3-aminobutanolAcetic acid, Methanesulfonic acid, Acetonitrile, refluxTricyclic carboxylic acidNot specified[5]
Aldehyde intermediate(R)-3-aminobutanolAcetic acid, 100°CTricyclic acid66
Aldehyde intermediate (in flow)(R)-3-aminobutanol120°C, 3 min residence timeTricyclic intermediate34 (HPLC yield)[6]

Table 3: Synthesis of Cabotegravir using (S)-alaninol

Pyridinone IntermediateAmino AlcoholKey StepProductDiastereomeric Ratio (dr)Reference
Aldehyde intermediate(S)-alaninolDiastereoselective cyclizationTricyclic intermediate34:1[3]
Amide-aldehyde intermediate(S)-alaninolDiastereoselective cyclization with Mg(OTf)2Cabotegravir300:1[3]

III. Experimental Protocols

Protocol 1: Synthesis of (R)-3-aminobutanol from 4-Hydroxy-2-butanone [2][3]

This protocol involves the formation of an oxime, followed by reduction and chiral resolution.

Step 1: Oxime Formation

  • To a solution of 4-hydroxy-2-butanone in a suitable solvent, add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the oxime product.

Step 2: Reduction of the Oxime

  • Dissolve the oxime in a suitable solvent (e.g., ethanol).

  • Add Raney Nickel as the catalyst.

  • Hydrogenate the mixture under pressure in an autoclave.

  • Monitor the reaction for completion.

  • Filter off the catalyst and concentrate the filtrate to obtain the racemic 3-aminobutanol. The yield for the enantiomeric mixture is typically 85-90%.[2][3]

Step 3: Chiral Resolution

  • Dissolve the racemic 3-aminobutanol in a suitable solvent (e.g., methanol).

  • Add a solution of D-(-)-tartaric acid in the same solvent.

  • Allow the diastereomeric salt of the (R)-isomer to crystallize.

  • Isolate the salt by filtration.

  • Treat the salt with a base (e.g., potassium carbonate) in methanol (B129727) to hydrolyze the ester and liberate the pure (R)-3-aminobutanol.[2][3]

  • The final product can be obtained in approximately 90% yield with a chiral purity of 99.89% by HPLC.[2][3]

Protocol_1_Workflow A 4-Hydroxy-2-butanone B Oxime Formation (Hydroxylamine) A->B C Oxime Intermediate B->C D Reduction (Raney Ni, H2) C->D E Racemic 3-aminobutanol D->E F Chiral Resolution (D-(-)-tartaric acid) E->F G (R)-3-aminobutanol Tartrate Salt F->G H Hydrolysis (K2CO3, Methanol) G->H I Pure (R)-3-aminobutanol H->I

Caption: Workflow for the synthesis of (R)-3-aminobutanol.

Protocol 2: Synthesis of the Tricyclic Intermediate for Dolutegravir [5]

This protocol describes the cyclization of the pyridinone core with (R)-3-aminobutanol.

  • To a solution of the pyridinone carboxylic acid intermediate (e.g., 1-(2,2-bis(methoxy)ethyl)-5-(methoxy)-6-[(methoxy)carbonyl]-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid) in acetonitrile, add acetic acid and methanesulfonic acid.

  • Add (R)-3-aminobutanol to the reaction mixture.

  • Reflux the mixture for approximately 15 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • After completion, concentrate the reaction solution under reduced pressure.

  • Perform an acidic workup by diluting the residue with dichloromethane (B109758) (DCM) and 1N hydrochloric acid.

  • Separate the organic phase and extract the aqueous phase with DCM.

  • Combine the organic phases, dry over sodium sulfate, and concentrate to obtain the crude tricyclic intermediate.

  • The crude product can be purified by crystallization or chromatography.

Protocol_2_Workflow A Pyridinone Carboxylic Acid B Add (R)-3-aminobutanol, Acetic Acid, Methanesulfonic Acid in Acetonitrile A->B C Reflux B->C D Reaction Monitoring (TLC/HPLC) C->D E Concentration D->E F Acidic Workup E->F G Extraction with DCM F->G H Purification G->H I Tricyclic Intermediate H->I

Caption: Workflow for tricyclic intermediate synthesis.

IV. Conclusion

The synthesis of dolutegravir and its analogs relies heavily on the use of chiral amino alcohols like (R)-3-aminobutanol and (S)-alaninol for the diastereoselective construction of the fused heterocyclic core. The protocols and data presented here provide a comprehensive overview for researchers in the field of antiretroviral drug development. The choice of synthetic route for the key amino alcohol intermediate and the optimization of the cyclization reaction are critical factors in achieving high yields and purity of the final active pharmaceutical ingredient. While the initial query mentioned this compound, the established and documented syntheses exclusively utilize the corresponding alcohol, 3-aminobutanol.

References

Troubleshooting & Optimization

Technical Support Center: 3-Aminobutanal Handling and Self-Condensation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the self-condensation of 3-aminobutanal. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to self-condensation?

This compound is a bifunctional molecule containing both a reactive aldehyde group and a nucleophilic amino group.[1][2][3] This combination makes it highly susceptible to self-condensation, a reaction where one molecule acts as a nucleophile (via the enolate of the aldehyde or the amine) and another as an electrophile (the carbonyl carbon).[4][5] This can lead to the formation of undesired oligomers and polymers, reducing the yield of the desired product and complicating purification.

Q2: What is the primary mechanism of this compound self-condensation?

The primary mechanism is an intermolecular aldol-type condensation. The amino group of one molecule can catalyze the formation of an enolate from another molecule, which then attacks the carbonyl group of a third molecule. Alternatively, the amino group itself can act as a nucleophile and attack the aldehyde, leading to the formation of imines and subsequent side reactions.

Q3: How can I prevent the self-condensation of this compound?

The most effective strategy is to temporarily protect the amino group.[4][5] By converting the amine into a less nucleophilic functional group, such as a carbamate (B1207046), its ability to participate in or catalyze the condensation reaction is significantly reduced. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6][7][8]

Troubleshooting Guides

Issue 1: Rapid discoloration and precipitation observed upon dissolving or concentrating this compound.

Possible Cause Troubleshooting Steps
Self-condensation: The observed changes are likely due to the formation of colored and insoluble condensation products.- Immediate Use: If possible, use the this compound immediately after preparation or isolation.- Low Temperature: Handle and store the compound at low temperatures (e.g., 0 to -20 °C) to slow down the reaction rate.- Dilute Solutions: Work with dilute solutions to reduce the frequency of intermolecular collisions.- pH Control: Maintain a neutral or slightly acidic pH to minimize base-catalyzed condensation.

Issue 2: Low yield of the desired product in a reaction involving this compound.

Possible Cause Troubleshooting Steps
Consumption by Self-Condensation: A significant portion of the starting material may have been consumed by self-condensation.- Protect the Amino Group: Prior to the intended reaction, protect the amino group with a suitable protecting group like Boc or Cbz.[6][7][8] This is the most robust solution.- One-Pot Procedure: If feasible, consider a one-pot synthesis where the this compound is generated in situ and immediately reacts with the desired reaction partner.

Issue 3: Difficulty in purifying the product from a reaction with this compound.

Possible Cause Troubleshooting Steps
Presence of Condensation Byproducts: The crude product is likely contaminated with various oligomeric and polymeric byproducts from self-condensation.- Protection Strategy: Employing an amino-protecting group will significantly reduce the formation of these byproducts, simplifying purification.[4][5]- Chromatography: If unprotected this compound must be used, be prepared for challenging purification. Column chromatography with a carefully selected solvent system may be necessary.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol is adapted from general procedures for the Boc protection of amines.[7][9][10][11][12]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add di-tert-butyl dicarbonate (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-3-aminobutanal.

Protocol 2: N-Cbz Protection of this compound

This protocol is based on general methods for the Cbz protection of amines.[6][8][13][14][15]

Materials:

  • This compound

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add sodium bicarbonate (2.0 eq).

  • Slowly add benzyl chloroformate (1.1 eq).

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain N-Cbz-3-aminobutanal.

Data Summary

Parameter Effect on Self-Condensation Rate Recommendation for Minimizing Self-Condensation
Temperature Increases with increasing temperature.Work at low temperatures (e.g., 0 °C or below).
Concentration Increases with increasing concentration.Use dilute solutions whenever possible.
pH Catalyzed by both acid and base, but typically faster under basic conditions.Maintain a neutral or slightly acidic pH. Avoid strong bases.
Presence of a Nucleophilic Amine The free amine can act as a catalyst or a nucleophile.Protect the amino group as a carbamate (e.g., Boc or Cbz).[4][5]

Visualizations

SelfCondensation_Pathway cluster_reactants Reactants cluster_products Products Molecule1 This compound (Nucleophile/Base) Dimer Dimer Molecule1->Dimer Attacks Molecule2 This compound (Electrophile) Molecule2->Dimer Is Attacked Oligomers Oligomers/Polymers Dimer->Oligomers Further Reaction Experimental_Workflow Start Start: this compound Protect Protect Amino Group (e.g., with Boc₂O or Cbz-Cl) Start->Protect Protected N-Protected this compound Protect->Protected Reaction Desired Chemical Transformation Protected->Reaction Deprotect Deprotection of Amino Group Reaction->Deprotect FinalProduct Final Product with Free Amino Group Deprotect->FinalProduct

References

Technical Support Center: Purification of Crude 3-Aminobutanal by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Researchers may encounter several challenges during the column chromatography of 3-aminobutanal due to its bifunctional nature (amine and aldehyde) and potential instability. This guide addresses the most common issues in a question-and-answer format.

Q1: Why is my this compound streaking or tailing on the silica (B1680970) gel column?

A1: Severe streaking or tailing of amine-containing compounds on silica gel is a frequent issue. It is primarily caused by a strong acid-base interaction between the basic amine group of your molecule and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel.[1] This interaction can lead to poor separation, broad peaks, and potential loss of the compound on the column.

Recommended Actions:

  • Add a Basic Modifier: Incorporate a small amount of a competing base into your eluent system. Common choices include 0.5-2% triethylamine (B128534) (TEA) or 1-10% ammonia (B1221849) in methanol (B129727), which is then used as the polar component of the mobile phase.[1][2] This neutralizes the acidic sites on the silica, leading to more symmetrical spots.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase such as basic alumina (B75360) or amine-functionalized silica.[2][3][4]

Q2: My this compound appears to be decomposing on the silica gel column. What should I do?

A2: The acidic nature of silica gel can catalyze the degradation of sensitive compounds like aldehydes.[1][5] Aldehydes can undergo side reactions such as acetal (B89532) formation if an alcohol is used as the solvent.[5]

Recommended Actions:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[5]

  • Switch to a Different Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina.[4][5]

  • Avoid Reactive Solvents: If possible, avoid using alcohol-based solvent systems to prevent acetal formation.[5]

Q3: My compound is not eluting from the column, even with a highly polar solvent system.

A3: If your compound is not eluting, it may be due to a very strong interaction with the stationary phase or insufficient solvent polarity.

Recommended Actions:

  • Increase Eluent Polarity: If the compound is stable, gradually increase the polarity of the mobile phase. A common "flush" solvent for highly polar compounds is 10-20% methanol in dichloromethane (B109758) (DCM) with 1% triethylamine.[1]

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography on C18 silica can be a good alternative.[3] In this case, the mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Q4: I am having trouble finding a suitable solvent system for separation.

A4: Finding the right solvent system is crucial for good separation. The ideal system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) of around 0.2-0.4 for the desired compound.

Recommended Actions:

  • Systematic TLC Analysis: Test a range of solvent systems with varying polarities. Start with a non-polar solvent like hexane (B92381) or dichloromethane and gradually add a more polar solvent like ethyl acetate (B1210297) or methanol.

  • Incorporate a Modifier: For this compound, it is highly recommended to add a basic modifier like triethylamine (0.5-2%) to all test solvent systems to prevent streaking.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for the purification of this compound on a silica gel column?

A1: A good starting point for a mobile phase would be a mixture of a non-polar solvent and a polar solvent, with a small amount of a basic modifier. For example, you could start with a gradient of 0-10% methanol in dichloromethane (DCM) with 1% triethylamine. The exact ratio will need to be optimized based on TLC analysis of your crude mixture.

Q2: What type of stationary phase is best for purifying this compound?

A2: While silica gel is the most common stationary phase, it can be problematic for amines and aldehydes.[2][5] For this compound, consider the following options:

  • Silica Gel (with modifier): The most common and economical choice, but requires the addition of a basic modifier like triethylamine to the mobile phase.

  • Basic Alumina: A good alternative to silica gel for basic compounds.[4]

  • Amine-functionalized Silica: This is specifically designed for the purification of amines and can provide excellent peak shape without the need for a mobile phase modifier.[6]

  • Reversed-Phase (C18) Silica: Suitable for highly polar compounds that are not well-retained on normal-phase silica.[3]

Q3: How can I detect this compound in the fractions collected from the column?

A3: Since this compound lacks a strong UV chromophore, visualization on TLC plates will require a chemical stain. Effective stains for this compound include:

  • Ninhydrin: Specific for primary amines, typically developing a purple or pink spot upon heating.[1]

  • Potassium Permanganate (KMnO₄): A general stain that reacts with the aldehyde group, appearing as yellow-brown spots on a purple background.[1]

  • p-Anisaldehyde: A good general-purpose stain that can react with both amines and aldehydes.

Experimental Protocol: Column Chromatography of Crude this compound

This protocol provides a general methodology for the purification of crude this compound using flash column chromatography on silica gel.

1. Preparation of the Slurry and Packing the Column:

  • In a beaker, add silica gel to your starting eluent (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine).

  • Create a pourable slurry by adding enough solvent.

  • Secure a glass column vertically and add a small layer of sand to the bottom.

  • Pour the silica slurry into the column, tapping the side gently to ensure even packing.

  • Add a layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

  • For better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with your chosen solvent system.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound after less polar impurities have been washed off.

  • Collect fractions in test tubes and monitor them by TLC using an appropriate stain.

4. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent under reduced pressure (rotary evaporation). Note that triethylamine is volatile and should be removed during this step.

Quantitative Data Summary

The following table provides representative data for the column chromatography of polar amino compounds. These values should be used as a starting point and may require optimization for the specific purification of this compound.

ParameterTypical Value/RangeNotes
Stationary Phase Silica gel (60 Å, 230-400 mesh)Deactivation with triethylamine is recommended.
Basic Alumina (50-200 µm)Good alternative for basic compounds.
Amine-functionalized SilicaIdeal for amines, may not require a mobile phase modifier.
Mobile Phase (Normal Phase) Dichloromethane/Methanol or Hexane/Ethyl Acetate with 0.5-2% TriethylamineGradient elution is often preferred.
Mobile Phase (Reversed Phase) Water/Acetonitrile or Water/MethanolMay require a pH modifier depending on the compound's pKa.
Sample Load 1-10% of silica gel weightOverloading can lead to poor separation.
Typical Recovery 70-95%Can be lower for unstable or very polar compounds.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry (with TEA) pack_column Pack Column prep_slurry->pack_column load_sample Load Crude This compound pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor by TLC (Ninhydrin/KMnO4) collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure isolate Isolate Product (Rotovap) combine_pure->isolate

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Start Purification issue Encounter Issue? start->issue streaking Streaking/ Tailing? issue->streaking Yes success Successful Purification issue->success No decomposition Decomposition? streaking->decomposition No add_tea Add Triethylamine to Mobile Phase streaking->add_tea Yes no_elution No Elution? decomposition->no_elution No change_stationary_phase Use Alumina or Amine-Silica decomposition->change_stationary_phase Yes no_elution->success No increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes add_tea->issue change_stationary_phase->issue try_reversed_phase Switch to Reversed-Phase increase_polarity->try_reversed_phase try_reversed_phase->issue

References

Identification of byproducts in 3-aminobutanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-aminobutanal. Due to the limited specific literature on the byproducts of this compound synthesis, this guide draws upon data from the synthesis of the closely related compound (R)-3-aminobutanol and general principles of amino aldehyde chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a complex mixture of products or a tar-like substance. What is the likely cause?

This is a common issue when working with highly reactive molecules like this compound. The primary cause is likely polymerization or self-condensation. The molecule contains both a nucleophilic amine and an electrophilic aldehyde, which can react with each other.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction is conducted at a low temperature (e.g., 0 °C or below) to minimize side reactions.

  • Concentration: High concentrations can promote polymerization. Attempt the reaction under more dilute conditions.

  • Slow Addition: Add reagents slowly to maintain a low concentration of the reactive species at any given time.

  • Inert Atmosphere: The presence of oxygen can lead to oxidative degradation. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of an unexpected imine or enamine in my reaction mixture. Why is this happening?

The primary amine in this compound can react with the aldehyde functionality of another this compound molecule to form a Schiff base (an imine), which can then tautomerize to an enamine. This self-condensation is a common side reaction.

Troubleshooting Steps:

  • Protecting Groups: Consider protecting the amine group (e.g., as a carbamate) before subsequent reaction steps. The protecting group can be removed later.

  • pH Control: The reactivity of both the amine and the aldehyde can be pH-dependent. Buffering the reaction mixture may help to suppress this side reaction.

Q3: The reaction appears to be incomplete, or the yield is very low. What are some potential reasons?

Incomplete reactions or low yields can stem from several factors, including reagent quality, reaction conditions, and product instability.

Troubleshooting Steps:

  • Reagent Purity: Verify the purity of your starting materials. Impurities can interfere with the reaction.

  • Solvent Choice: Ensure you are using a dry, appropriate solvent. Protic solvents may interfere with certain reactions.

  • Catalyst Activity: If using a catalyst, ensure it is active and has not been poisoned by impurities.

  • Work-up Procedure: this compound is expected to have high water solubility. Product may be lost to the aqueous layer during extraction. Analyze the aqueous layer to confirm if this is the case.

Potential Byproducts in Related Syntheses

While specific data for this compound is limited, byproducts in the synthesis of the related (R)-3-aminobutanol have been reported. These can provide clues to potential side products in your reaction.

Synthesis Method (for (R)-3-aminobutanol)Potential ByproductsReference
Mitsunobu ReactionStoichiometric amounts of triphenylphosphine (B44618) oxide and a hydrazine (B178648) dicarboxylate.[1]
Wolff RearrangementIntractable lactones.[2]
Enzymatic (Transaminase)Ketone byproduct from the amine donor.[3]

Experimental Protocols

General Protocol for In-Process Reaction Monitoring by TLC

Objective: To monitor the progress of the reaction and identify the formation of potential byproducts.

Materials:

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using a UV lamp and/or by dipping the plate into a visualization agent and gently heating.

  • The disappearance of starting material spots and the appearance of a product spot indicate reaction progress. The appearance of other spots may indicate byproduct formation.

Protocol for Derivatization for HPLC Analysis

Objective: To convert the chiral amine in 3-aminobutanol (adaptable for this compound) into diastereomers for chiral purity analysis by HPLC on a standard achiral column.[4]

Materials:

  • 3-aminobutanol sample

  • Chiral derivatizing agent (e.g., (R)-α-methyl-2-naphthaleneacetyl chloride)[5]

  • Organic solvent (e.g., acetonitrile)

  • Base (e.g., triethylamine)

  • HPLC system with UV detector

  • Reversed-phase C18 column

Procedure:

  • Dissolve a known amount of the 3-aminobutanol sample in the organic solvent.

  • Add the base, followed by the chiral derivatizing agent.

  • Allow the reaction to proceed at a controlled temperature until completion.

  • Quench the reaction if necessary.

  • Dilute the sample to an appropriate concentration for HPLC analysis.

  • Inject the derivatized sample into the HPLC system. The two diastereomers can be separated and quantified to determine the enantiomeric purity.[4]

Diagrams

G cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Low Yield / Incomplete Reaction Low Yield / Incomplete Reaction Crude Product->Low Yield / Incomplete Reaction Problem? Complex Mixture Complex Mixture Crude Product->Complex Mixture Problem? Check Purity Check Purity Low Yield / Incomplete Reaction->Check Purity Action Optimize Conditions Optimize Conditions Complex Mixture->Optimize Conditions Action Purification Issues Purification Issues Check Purity->Purification Issues Optimize Conditions->Purification Issues

Caption: Troubleshooting workflow for this compound synthesis.

G This compound This compound Desired Product Desired Product This compound->Desired Product Desired Reaction Polymerization Polymerization This compound->Polymerization Side Reaction Self-Condensation (Imine/Enamine) Self-Condensation (Imine/Enamine) This compound->Self-Condensation (Imine/Enamine) Side Reaction Oxidation (3-Aminobutanoic Acid) Oxidation (3-Aminobutanoic Acid) This compound->Oxidation (3-Aminobutanoic Acid) Side Reaction

Caption: Potential reaction pathways for this compound.

References

Technical Support Center: Optimizing N-Protection of 3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-protection of 3-aminobutanal. Given the bifunctional nature of this substrate, containing both a primary amine and a reactive aldehyde, careful selection of protecting groups and reaction conditions is crucial to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-protection of this compound?

A1: The primary challenges stem from the presence of the aldehyde group, which is sensitive to both acidic and basic conditions. This can lead to several side reactions, including:

  • Self-condensation (Aldol reaction): The enolizable aldehyde can react with itself under basic conditions.[1][2]

  • Imine formation: The primary amine can react with the aldehyde of another molecule.

  • Polymerization: The instability of β-amino aldehydes can lead to polymerization.[3]

  • Racemization: The stereocenter at the C3 position can be susceptible to epimerization under certain conditions.

Q2: Which N-protecting groups are most suitable for this compound?

A2: The most commonly used and suitable protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice between them depends on the desired orthogonality and the planned subsequent reaction steps.

  • Boc Group: Generally preferred for its stability under a wide range of non-acidic conditions and its straightforward removal with mild acids. However, care must be taken during deprotection if other acid-sensitive functional groups are present.

  • Cbz Group: Offers robustness to both acidic and basic conditions and is typically removed by catalytic hydrogenation, a mild and neutral process.[4] This can be advantageous if acid-labile groups need to be preserved.

Q3: Should I protect the aldehyde group before N-protection?

A3: Yes, protecting the aldehyde as an acetal (B89532) (e.g., dimethyl or diethyl acetal) prior to N-protection is a highly recommended strategy. This orthogonal protection approach prevents the aldehyde from participating in unwanted side reactions during the N-protection step, which is often carried out under basic conditions. The acetal can then be selectively deprotected under acidic conditions, which must be carefully chosen to avoid premature cleavage of the N-protecting group if it is acid-labile (like Boc).

Q4: What are the general conditions for Boc protection of this compound?

A4: After protecting the aldehyde as an acetal, the Boc protection can be carried out using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. Common conditions include:

  • Reagents: (Boc)₂O (1.05-1.2 equivalents)

  • Base: Sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or triethylamine (B128534) (Et₃N) in an aqueous/organic solvent mixture.

  • Solvents: A mixture of water and a solvent like dioxane, tetrahydrofuran (B95107) (THF), or acetonitrile.

  • Temperature: Typically at room temperature.

Q5: What are the general conditions for Cbz protection of this compound?

A5: Similar to Boc protection, the aldehyde should first be protected. The Cbz protection is then typically performed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions.

  • Reagents: Cbz-Cl (1.05-1.2 equivalents)

  • Base: Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to maintain a pH between 8 and 10.[4]

  • Solvents: A mixture of water and an organic solvent such as dioxane or THF.

  • Temperature: Often carried out at 0°C to room temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of N-Protected Product Incomplete reaction.- Ensure at least a slight excess of the protecting group reagent ((Boc)₂O or Cbz-Cl) is used (1.05-1.2 eq.).- Monitor the reaction progress by TLC.- If using a solid base, ensure vigorous stirring to facilitate the reaction.
Side reactions involving the unprotected aldehyde.- Protect the aldehyde as an acetal before N-protection.
Formation of Multiple Products Self-condensation of the aldehyde (Aldol reaction).- Protect the aldehyde group prior to N-protection.- If not protecting the aldehyde, use milder bases and lower reaction temperatures.
Imine formation between the amine and aldehyde.- Protect the aldehyde group.- Use a one-pot reductive amination/N-protection strategy.
Double protection of the amine (for primary amines).- Use a controlled stoichiometry of the protecting group reagent (around 1.1 equivalents).
Difficulty in Product Purification High polarity of the N-protected amino aldehyde.- Purification can be challenging due to the polarity. Consider converting the product to a less polar derivative for purification if possible.- Use reversed-phase chromatography if standard silica (B1680970) gel chromatography is ineffective.[5]
Presence of unreacted starting material or byproducts.- Optimize reaction conditions to drive the reaction to completion.- Employ an appropriate aqueous work-up to remove water-soluble impurities.
Product Degradation upon Storage Inherent instability of β-amino aldehydes.- Store the purified product at low temperatures (-20°C) under an inert atmosphere (nitrogen or argon).- For long-term storage, consider keeping the aldehyde group protected as an acetal.[3]

Data Presentation

Table 1: Comparison of General Reaction Conditions for N-Protection of Amines

Parameter Boc Protection Cbz Protection
Protecting Agent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Solvents Dioxane/water, THF/water, AcetonitrileDioxane/water, THF/water
Common Bases NaHCO₃, Na₂CO₃, NaOH, Et₃NNa₂CO₃, NaHCO₃
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Typical Reaction Time 2 - 12 hours2 - 12 hours
Work-up Aqueous extractionAqueous extraction

Note: The optimal conditions can vary depending on the specific substrate and scale of the reaction.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound Diethyl Acetal

This protocol describes the N-protection of this compound after the aldehyde functionality has been protected as a diethyl acetal.

  • Acetal Protection (not detailed): Protect the aldehyde of this compound as a diethyl acetal using standard procedures (e.g., reaction with triethyl orthoformate in the presence of an acid catalyst). Purify the resulting this compound diethyl acetal before proceeding.

  • N-Boc Protection:

    • Dissolve this compound diethyl acetal (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (NaHCO₃) (2 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, add water and extract the product with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-Boc-3-aminobutanal diethyl acetal.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Cbz Protection of this compound Diethyl Acetal

This protocol outlines the N-Cbz protection of this compound diethyl acetal.

  • Acetal Protection (not detailed): As in Protocol 1, first protect the aldehyde of this compound as a diethyl acetal and purify the intermediate.

  • N-Cbz Protection:

    • Dissolve this compound diethyl acetal (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Add sodium carbonate (Na₂CO₃) (2 equivalents) to maintain a basic pH.

    • Cool the mixture to 0°C.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 3-5 hours. Monitor by TLC.

    • After the reaction is complete, dilute with water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude N-Cbz-3-aminobutanal diethyl acetal can be purified by flash chromatography.

Visualizations

Experimental_Workflow cluster_aldehyde_protection Step 1: Aldehyde Protection cluster_n_protection Step 2: N-Protection cluster_deprotection Step 3: Aldehyde Deprotection (Optional) 3_Aminobutanal 3_Aminobutanal Acetal_Formation Acetal Formation (e.g., Triethyl Orthoformate, H+) 3_Aminobutanal->Acetal_Formation 3_Aminobutanal_Acetal This compound Acetal Acetal_Formation->3_Aminobutanal_Acetal N_Protection N-Protection (Boc₂O or Cbz-Cl, Base) 3_Aminobutanal_Acetal->N_Protection N_Protected_Acetal N-Protected-3-Aminobutanal Acetal N_Protection->N_Protected_Acetal Acetal_Deprotection Acetal Deprotection (Mild Acidic Hydrolysis) N_Protected_Acetal->Acetal_Deprotection Final_Product N-Protected-3-Aminobutanal Acetal_Deprotection->Final_Product

Caption: Orthogonal protection strategy for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Aldehyde Is the aldehyde group protected? Start->Check_Aldehyde Protect_Aldehyde Protect aldehyde as an acetal before N-protection. Check_Aldehyde->Protect_Aldehyde No Check_Reagents Are reagents and conditions optimal? Check_Aldehyde->Check_Reagents Yes Optimize_Reagents Adjust stoichiometry of protecting agent (1.1-1.2 eq.). Ensure appropriate base and solvent. Check_Reagents->Optimize_Reagents No Check_Side_Reactions Are there signs of side reactions (e.g., multiple spots on TLC)? Check_Reagents->Check_Side_Reactions Yes Address_Side_Reactions Lower temperature. Use a milder base. Consider a different solvent. Check_Side_Reactions->Address_Side_Reactions Yes

Caption: Troubleshooting decision tree for N-protection of this compound.

References

Technical Support Center: Chiral Separation of 3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-aminobutanal. This guide provides detailed answers to frequently asked questions and troubleshooting advice for common challenges encountered during the analysis of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral separation of this compound?

The chiral separation of this compound presents several distinct challenges for researchers. Due to its small size and high polarity, it is not well-retained on standard chromatography columns. Furthermore, this compound can exist in equilibrium with its cyclic form, tetrahydropyridine (B1245486), which can complicate analysis. A significant hurdle is its inherent instability, as it is prone to self-condensation or polymerization, which can lead to sample loss and inconsistent results. To overcome these issues, derivatization is typically required to increase volatility and thermal stability, especially for gas chromatography (GC) analysis.

Q2: What is the most common analytical method for separating this compound enantiomers?

The most frequently employed method is gas chromatography-mass spectrometry (GC-MS) following a derivatization step. The primary amine and hydroxyl groups of the analyte are chemically modified to create a more volatile and thermally stable derivative. This allows for separation on a chiral stationary phase (CSP) gas chromatography column.

Q3: Why is derivatization necessary for the GC analysis of this compound?

Derivatization is crucial for several reasons:

  • Increases Volatility: It converts the polar, non-volatile this compound into a compound that can be readily vaporized for GC analysis.

  • Enhances Thermal Stability: The resulting derivative is less likely to degrade at the high temperatures used in the GC injector and column.

  • Improves Chromatographic Behavior: Derivatization often leads to sharper peaks and better resolution on the chiral stationary phase.

  • Prevents Cyclization: By capping the reactive functional groups, derivatization can prevent the molecule from cyclizing into its tetrahydropyridine form during analysis.

Q4: Which derivatization reagent is recommended for this compound?

Trifluoroacetic anhydride (B1165640) (TFAA) is a commonly used and effective derivatization reagent for this compound. It reacts with the primary amine group to form a stable trifluoroacetyl derivative, which is amenable to GC analysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chiral separation of this compound.

Problem 1: Poor or No Chromatographic Peaks
Possible Cause Recommended Solution
Incomplete Derivatization Ensure the derivatization reaction has gone to completion. Verify the freshness of the trifluoroacetic anhydride (TFAA) reagent, as it can degrade over time. Optimize reaction conditions such as time and temperature.
Analyte Degradation This compound is unstable. Prepare fresh samples and derivatize them immediately. Avoid prolonged storage of the underivatized analyte.
Injector Issues The injector temperature may be too high, causing degradation of the derivative, or too low, leading to incomplete vaporization. Optimize the injector temperature.
Column Bleed High column bleed can obscure analyte peaks. Condition the column according to the manufacturer's instructions.
Problem 2: Poor Enantiomeric Resolution (Rs < 1.5)
Possible Cause Recommended Solution
Inappropriate GC Column Ensure you are using a suitable chiral stationary phase. For TFAA-derivatized this compound, columns like Chirasil-DEX CB are often effective.
Suboptimal Temperature Program The temperature ramp rate can significantly impact resolution. A slower ramp rate often improves the separation between enantiomers.
High Carrier Gas Flow Rate A flow rate that is too high reduces the interaction time between the analyte and the chiral stationary phase. Optimize the flow rate for your column dimensions.
Co-elution with Impurities If the sample matrix is complex, impurities may co-elute with your peaks of interest. Improve sample clean-up procedures before derivatization and analysis.
Problem 3: Tailing or Broad Peaks
Possible Cause Recommended Solution
Active Sites in the GC System The presence of active sites in the injector liner or the column can lead to peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
Column Overloading Injecting too much sample can saturate the column, leading to broad, asymmetric peaks. Try diluting the sample.
Incomplete Derivatization Residual underivatized analyte can interact strongly with the system, causing tailing. Re-optimize the derivatization procedure.

Experimental Protocols & Data

Protocol: Derivatization of this compound with TFAA

This protocol describes a general procedure for the derivatization of this compound for GC-MS analysis.

Materials:

  • This compound sample in a suitable solvent (e.g., dichloromethane).

  • Trifluoroacetic anhydride (TFAA).

  • Anhydrous solvent (e.g., dichloromethane).

  • Inert gas (e.g., nitrogen or argon).

  • Reaction vial with a screw cap.

Procedure:

  • Place an aliquot of the this compound sample solution into a clean, dry reaction vial.

  • Evaporate the solvent under a gentle stream of inert gas at room temperature.

  • Add 100 µL of anhydrous dichloromethane (B109758) to the dried sample.

  • Add 20 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Cap the vial tightly and heat at 100°C for 30 minutes.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of inert gas.

  • Reconstitute the dried derivative in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Sample Quantitative Data

The following table presents example chromatographic data for the separation of TFAA-derivatized this compound enantiomers on a chiral GC column.

Enantiomer Retention Time (min) Resolution (Rs)
(R)-3-(Trifluoroacetylamino)butanal15.25\multirow{2}{*}{2.1}
(S)-3-(Trifluoroacetylamino)butanal15.50

Note: Data is illustrative and will vary based on the specific instrument, column, and analytical conditions.

Visual Guides

Experimental Workflow

The following diagram illustrates the typical workflow for the chiral analysis of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample DrySample Dry Down Sample Sample->DrySample AddReagents Add Solvent & TFAA DrySample->AddReagents Transfer Heat Heat at 100°C AddReagents->Heat DryDeriv Dry Down Derivative Heat->DryDeriv Reconstitute Reconstitute in Solvent DryDeriv->Reconstitute Transfer Inject Inject into GC-MS Reconstitute->Inject Data Data Acquisition & Analysis Inject->Data

Caption: Workflow for this compound Derivatization and GC-MS Analysis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting poor enantiomeric resolution.

G Start Start: Poor Enantiomeric Resolution CheckTemp Is the GC oven temperature program optimized? Start->CheckTemp CheckFlow Is the carrier gas flow rate optimal? CheckTemp->CheckFlow Yes Sol_Temp Action: Decrease temperature ramp rate (e.g., 1-2°C/min) CheckTemp->Sol_Temp No CheckDeriv Is derivatization complete and clean? CheckFlow->CheckDeriv Yes Sol_Flow Action: Reduce flow rate to increase interaction time CheckFlow->Sol_Flow No Sol_Deriv Action: Re-optimize derivatization. Check reagent quality. CheckDeriv->Sol_Deriv No Sol_Column Action: Verify correct chiral column. Consider a different phase. CheckDeriv->Sol_Column Yes

Caption: Decision Tree for Troubleshooting Poor Resolution.

Technical Support Center: Synthesis of Chiral 3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 3-aminobutanal, with a primary focus on minimizing racemization.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that can lead to a loss of stereochemical purity during the synthesis of this compound.

Question 1: I am observing significant racemization in my final this compound product. What are the likely causes?

Answer: Racemization of this compound, and α-chiral aldehydes in general, is a common issue primarily due to the acidic nature of the α-proton. The following are the most probable causes:

  • Enolization: The presence of acidic or basic conditions can catalyze the formation of an achiral enol or enolate intermediate, which upon reprotonation can lead to a mixture of enantiomers.[1] Aldehydes are particularly susceptible to enolization.[2]

  • Reaction Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization, increasing its rate.[1]

  • Extended Reaction Times: Prolonged exposure to reaction conditions, even if mild, can lead to a gradual loss of stereochemical integrity.

  • Inappropriate Base or Acid: The use of strong bases or acids for deprotection or pH adjustment can readily promote enolization.[1]

  • Unstable Product: α-amino aldehydes can be inherently unstable and may racemize upon standing, during purification (e.g., chromatography), or even during storage.[3]

Question 2: My enantiomeric excess (ee%) is lower than expected. How can I improve it?

Answer: Improving the enantiomeric excess requires a systematic approach to your experimental setup. Consider the following strategies:

  • Optimize Reaction Conditions:

    • Temperature: Perform the reaction at lower temperatures. Carbodiimide-mediated couplings, for example, are often best carried out at low temperatures to minimize racemization.[1]

    • Base Selection: If a base is necessary, switch to a weaker, non-nucleophilic, or sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[1]

  • Choice of Reagents and Catalysts:

    • Protecting Groups: The choice of the N-protecting group is critical. Bulky, electron-donating protecting groups can offer steric hindrance and electronic stabilization, which can help prevent racemization.[3]

    • Chiral Auxiliaries and Catalysts: Employing a well-chosen chiral auxiliary or an organocatalyst, such as a proline derivative, can create a diastereomeric transition state that favors the formation of one enantiomer.

  • Immediate Derivatization or Reduction: Due to the instability of the final aldehyde, it is a common strategy to immediately reduce the crude this compound to the more stable 3-aminobutanol.[2] This preserves the stereochemistry of the newly formed chiral center.

  • Solvent Choice: The solvent can influence the reaction's stereochemical outcome. In some cases, adding a solvent like DMSO can help to disrupt aggregation that might contribute to side reactions.[1]

Question 3: I am synthesizing a derivative of this compound and notice racemization during the coupling step. What can I do?

Answer: Racemization during coupling reactions is a well-documented issue, particularly in peptide synthesis, and the principles are applicable here.

  • Use Racemization Suppressants: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure can be included in the reaction mixture.[1] These reagents can suppress racemization by forming activated esters that are less prone to epimerization.

  • Coupling Reagents: Utilize coupling reagents known for low racemization rates, such as phosphonium (B103445) or aminium/uronium salts like HBTU, HATU, or COMU.[1]

  • Protecting Group on Sensitive Residues: For amino acids that are particularly prone to racemization, such as histidine and cysteine, specific side-chain protecting groups can significantly reduce the loss of stereochemical integrity.[4] While not directly this compound, this principle of protecting nearby functional groups that can influence the alpha-proton's acidity is relevant.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism is through the formation of an achiral enol or enolate intermediate. The proton on the carbon alpha to the aldehyde carbonyl is acidic and can be removed by a base or in the presence of an acid catalyst. The resulting planar enolate can be protonated from either face, leading to a racemic mixture.

Q2: Are there specific N-protecting groups that are recommended to minimize racemization of α-amino aldehydes?

A2: Yes, bulky and electron-donating N-protecting groups are generally preferred. For example, the N-triisopropylsilyl (N-TIPS) group has been shown to be effective in protecting amino aldehydes, providing thermal and chromatographic stability and allowing for distillation without significant decomposition or racemization.[3]

Q3: Can I purify this compound using column chromatography without causing racemization?

A3: It is challenging. α-amino aldehydes are known for their instability on silica (B1680970) gel.[3] If chromatography is necessary, it should be performed quickly, at low temperatures, and with a neutral solvent system. However, the most reliable strategy is to use the crude aldehyde directly in the next step, or to reduce it to the corresponding alcohol before purification.

Q4: Are there any biocatalytic methods for the synthesis of chiral this compound or its precursors?

A4: Yes, biocatalytic approaches are gaining prominence. For instance, transaminases can be engineered to asymmetrically synthesize chiral amino alcohols, which are direct precursors to amino aldehydes.[5][6] These enzymatic methods often offer very high enantioselectivity under mild reaction conditions.

Quantitative Data Summary

The following table summarizes quantitative data from various methods for the synthesis of chiral 3-amino-alcohols and -aldehydes, which are precursors to or are structurally related to this compound.

MethodSubstrateCatalyst/ReagentSolventTemp (°C)Yield (%)ee%Reference
Organocatalytic Mannich ReactionPentanalL-proline derivativeDMF-2572>98[2]
Asymmetric Mannich ReactionAldehydesChiral amino triflamide--highhigh[7]
Reduction of N-protected amino acid(R)-3-aminobutyric acidBorohydride/Lewis AcidAlcohol---[8]
Borane-mediated semi-reductionSilylated amino acidsBH3--49-60>98[3]
Rh-catalyzed HydroacylationWeinreb amide[Rh(nbd)2]BF4Acetone5599>99[9]

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Asymmetric Mannich Reaction

This protocol is a general guideline based on the enantioselective aminomethylation of aldehydes.[2]

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in DMF, add the chiral organocatalyst (e.g., a proline derivative, 20 mol%) and acetic acid (20 mol%).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -25 °C).

  • Addition of Electrophile: Add the formaldehyde-derived iminium electrophile (e.g., N,N-dibenzylaminomethyl methyl ether, 1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at the specified temperature for the required duration (e.g., 24 hours), monitoring the progress by TLC or GC.

  • Workup and Reduction: Upon completion, quench the reaction and immediately reduce the crude β-amino aldehyde to the corresponding γ-amino alcohol with a suitable reducing agent (e.g., NaBH4) to prevent racemization.

  • Purification: Purify the resulting amino alcohol by standard methods such as column chromatography.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general procedure for analyzing the stereochemical purity of your product.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified compound (typically the more stable alcohol derivative) in the mobile phase.

  • Column Selection: Choose a suitable chiral stationary phase column (e.g., Chiralpak series).

  • Method Development: Develop a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and set the flow rate (e.g., 0.5 - 1.0 mL/min).

  • Analysis: Inject a sample of the racemic mixture first to identify the retention times of both enantiomers. Then, inject your sample to determine the ratio of the two enantiomers and calculate the enantiomeric excess (ee%).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Stabilization cluster_analysis Purification & Analysis start Start: Chiral Precursor or Asymmetric Catalyst react Reaction Setup: - Aldehyde - Iminium Source - Catalyst in Solvent start->react control Control Parameters: - Low Temperature - Inert Atmosphere react->control monitor Monitor Reaction Progress (TLC, GC, HPLC) control->monitor quench Quench Reaction monitor->quench reduction Immediate Reduction to Amino Alcohol (e.g., NaBH4) quench->reduction extract Aqueous Workup & Extraction reduction->extract purify Purify Amino Alcohol (Column Chromatography) extract->purify analyze Determine Enantiomeric Excess (Chiral HPLC or GC) purify->analyze end Final Optically Pure Product analyze->end

Caption: A typical experimental workflow for the asymmetric synthesis of this compound, emphasizing immediate reduction to prevent racemization.

troubleshooting_racemization cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Enantiomeric Excess (ee%) Observed q_conditions Are reaction conditions optimized? start->q_conditions q_reagents Are reagents appropriate? q_conditions->q_reagents Yes sol_temp Lower reaction temperature q_conditions->sol_temp No q_workup Is the workup procedure causing racemization? q_reagents->q_workup Yes sol_protect Use bulkier N-protecting group q_reagents->sol_protect No sol_reduce Immediate reduction of aldehyde post-reaction q_workup->sol_reduce Yes sol_base Use weaker/sterically hindered base sol_temp->sol_base end_node Re-evaluate ee% sol_base->end_node sol_suppress Add racemization suppressant (e.g., HOBt) sol_protect->sol_suppress sol_suppress->end_node sol_reduce->end_node

Caption: A troubleshooting decision tree for addressing low enantiomeric excess in this compound synthesis.

racemization_mechanism cluster_racemization Base-Catalyzed Racemization via Enolization chiral_aldehyde Chiral α-Amino Aldehyde (R-enantiomer) enolate Achiral Enolate (Planar Intermediate) chiral_aldehyde->enolate + Base (- H+) r_aldehyde R-enantiomer enolate->r_aldehyde + H+ (protonation from one face) s_aldehyde S-enantiomer enolate->s_aldehyde + H+ (protonation from other face)

Caption: The mechanism of base-catalyzed racemization of an α-amino aldehyde through an achiral enolate intermediate.

References

Technical Support Center: Scalable Synthesis of Enantiomerically Pure 3-Aminobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of enantiomerically pure 3-aminobutanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of enantiomerically pure 3-aminobutanol.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction. - Product loss during workup and purification. - Side reactions reducing the amount of desired product. - For multi-step syntheses, material loss at each stage.[1]- Monitor reaction completion using appropriate techniques (e.g., TLC, HPLC, GC). - Optimize reaction time, temperature, and stoichiometry. - For extractions, use appropriate solvents and perform multiple extractions to maximize recovery.[1] - Distillation conditions (pressure, temperature) should be carefully controlled to avoid product loss, especially given the low boiling point of 3-aminobutanol.[1] - Investigate and minimize side reactions by adjusting reaction conditions or using more selective reagents.
Low Enantiomeric Excess (ee%) - Inefficient chiral resolution agent. - Racemization during a reaction step. - Poor stereoselectivity of the catalyst or chiral auxiliary.- Screen different chiral resolving agents (e.g., (S)- or (R)-mandelic acid, tartaric acid) to find one that forms diastereomeric salts with a significant difference in solubility.[2][3] - Perform multiple recrystallizations of the diastereomeric salt to improve enantiomeric purity.[2] - For asymmetric catalysis, ensure the catalyst is of high optical purity and the reaction conditions are optimized for stereoselectivity. - In enzymatic resolutions, ensure the enzyme's selectivity is high for the desired enantiomer. - Avoid harsh reaction conditions (e.g., high temperatures, strong acids or bases) that could lead to racemization.
Difficult Purification - The low boiling point of 3-aminobutanol makes distillation challenging.[1] - High water solubility can lead to losses during aqueous workup.[3] - Presence of closely boiling impurities.- Utilize fractional distillation under reduced pressure to improve separation from impurities. - To minimize loss during aqueous extraction, saturate the aqueous layer with salt (salting out) before extracting with an organic solvent. - Consider derivatization of the amino alcohol to a less volatile solid for purification, followed by deprotection.[1] - Chromatographic methods (e.g., HPLC, SFC) can be used for purification, especially after derivatization.[1]
Inconsistent Results at Scale-Up - Mass transfer and heat transfer limitations. - Inefficient mixing. - Changes in reagent addition rates.- Ensure efficient stirring and temperature control are maintained at a larger scale. - For exothermic reactions, consider slower addition of reagents or improved cooling capacity. - Perform pilot runs at an intermediate scale to identify and address potential scale-up issues before moving to full production scale.
High Cost of Synthesis - Use of expensive catalysts (e.g., Ruthenium, Rhodium, Palladium). - Stoichiometric use of expensive chiral auxiliaries.[1]- Explore chemoenzymatic methods using transaminases, which are often more cost-effective and environmentally friendly.[4][5][6] - Investigate catalyst recovery and recycling protocols to reduce overall cost. - Consider synthetic routes that utilize inexpensive and readily available starting materials, such as (R)-3-aminobutyric acid.[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing enantiomerically pure 3-aminobutanol?

A1: The primary strategies can be categorized into four main approaches:

  • Chemoenzymatic Methods: These utilize enzymes, such as transaminases, for the stereoselective synthesis of the chiral amine. This approach is often highlighted for being environmentally friendly.[1]

  • Asymmetric Catalysis: This involves the use of chiral catalysts, often based on transition metals like ruthenium or rhodium, to induce stereoselectivity in a reaction, such as the hydrogenation of a prochiral substrate.[1]

  • Chiral Resolution: This method involves separating a racemic mixture of 3-aminobutanol. A common technique is the formation of diastereomeric salts with a chiral acid (like mandelic or tartaric acid), followed by separation through crystallization.[2][3]

  • Chiral Auxiliaries/Chiral Pool: This strategy involves using a chiral molecule (auxiliary) to direct the stereochemical outcome of a reaction. Alternatively, a readily available enantiomerically pure starting material from the "chiral pool" can be converted to the desired product.[1]

Q2: I am having trouble with the purification of (R)-3-aminobutanol due to its high water solubility. What can I do?

A2: The high water solubility of 3-aminobutanol can indeed complicate extractions. One reported method to circumvent this is to avoid direct extraction from an aqueous solution. For instance, after a reaction, the product can be derivatized (e.g., with Boc anhydride) and then extracted. Alternatively, if extraction from an aqueous phase is necessary, consider saturating the aqueous layer with a salt like sodium chloride to decrease the solubility of the amino alcohol and improve extraction efficiency into an organic solvent.[3]

Q3: My synthesis involves a palladium-catalyzed debenzylation step, and I'm seeing low yields. What could be the issue?

A3: Low yields in palladium-catalyzed hydrogenolysis for debenzylation can be due to several factors. Ensure the catalyst (e.g., Pd/C) is active and not poisoned. The reaction is typically carried out under hydrogen pressure in an autoclave at elevated temperatures (e.g., 60°C). Incomplete reaction can be monitored by TLC. After the reaction, the catalyst should be carefully filtered, for instance, over celite under an inert atmosphere, to prevent it from becoming pyrophoric and to maximize product recovery from the catalyst surface.

Q4: Are there any scalable synthesis routes that start from inexpensive materials?

A4: Yes, several routes aim for cost-effectiveness. One approach starts with commercially available and relatively inexpensive (R)-3-aminobutyric acid. This can be reduced to (R)-3-aminobutanol. One patented method describes a one-step reduction using sodium borohydride (B1222165) and a protonic acid, achieving yields of around 80%.[7] Another method involves esterification of the acid followed by reduction.[3][8]

Q5: How can I determine the enantiomeric purity of my 3-aminobutanol sample?

A5: The enantiomeric purity (ee%) is typically determined by chiral chromatography. Due to the difficulty of directly separating the enantiomers on some chiral columns, a common practice is to first derivatize the 3-aminobutanol. For example, it can be reacted with benzyl (B1604629) chloroformate to form a CBZ-derivative, which can then be analyzed by chiral Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).[1] Another approach is derivatization with (R)-(+)-1-phenylethanesulfonyl chloride followed by HPLC analysis.[9]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee%)Purity (%)Reference
Reduction of (R)-3-aminobutanoic acid(R)-3-aminobutanoic acidSodium aluminum hydride61-6710096-99[1]
Chiral ResolutionRacemic 3-amino-1-butanol(S)-mandelic acid->98.5 (after one crystallization)-[2]
Enzymatic HydrolysisN-benzyl-3-aminobutanolPenicillin Acylase G40 (of R-isomer)97.4-
Debenzylation(R, R)-3-(1'-methylbenzylamine)-butanolPd/C, H₂93.5 (for amination step)64 (before resolution)-[10]
Multi-step from (R)-3-aminobutyric acid(R)-3-aminobutyric acidThionyl chloride, Benzyl chloroformate, NaBH₄, Pd/C96 (final step)99.999.7[3]
One-step reduction of (R)-3-aminobutyric acid(R)-3-aminobutyric acidNaBH₄, Trifluoroacetic acid~80>99>99[7]
N-Boc protection and reduction(R)-3-aminobutyric acidBoc₂O, NaBH₄, Lewis acid95 (reduction step)-99.0[11]

Experimental Protocols

Reduction of (R)-3-aminobutyric acid with Sodium Borohydride and Trifluoroacetic Acid[8]
  • Under a nitrogen atmosphere, add sodium borohydride (120g) and (R)-3-aminobutyric acid (124g) to a reaction vessel.

  • Add 1.5 L of tetrahydrofuran (B95107) (THF) and cool the mixture in an ice water bath.

  • Slowly add trifluoroacetic acid (506g) dropwise into the reaction vessel. Absorb the off-gas with a sodium hydroxide (B78521) solution.

  • After the addition is complete, warm the reaction to 20°C and stir until the starting material is consumed.

  • Quench the reaction by adding a sodium hydroxide solution.

  • Allow the layers to separate and distill the organic phase to recover the THF.

  • Extract the aqueous phase with chloroform (B151607).

  • Combine the chloroform extracts, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield (R)-3-aminobutanol.

Chiral Resolution using (S)-Mandelic Acid[2]
  • Dissolve racemic 3-amino-1-butanol (e.g., 1 mol) and (S)-mandelic acid (e.g., 1 mol) in a suitable solvent like isopropanol (B130326) by heating.

  • Cool the clear solution to 20°C with stirring to allow the diastereomeric salt ((R)-3-amino-1-butanol-(S)-mandelate) to precipitate.

  • Filter the precipitated salt and wash it with cold isopropanol.

  • Dry the salt. At this stage, an optical purity of around 98.5% ee can be achieved.

  • For further purification, the salt can be recrystallized from a solvent mixture like isopropanol and water.

  • To liberate the free amine, suspend the purified salt in a suitable solvent and treat it with a base (e.g., sodium hydroxide solution) to adjust the pH to be alkaline.

  • Extract the (R)-3-amino-1-butanol with an organic solvent and purify by distillation.

Chemoenzymatic Synthesis using a Transaminase[7]
  • Prepare a buffer solution (e.g., phosphate (B84403) buffer) containing pyridoxal-5'-phosphate (PLP) as a coenzyme.

  • In a reaction vessel, combine the buffer, an amine donor (e.g., isopropylamine (B41738) or secondary butyl amine), and an R-selective transaminase enzyme.

  • Add the substrate, 4-hydroxybutan-2-one, dissolved in a suitable solvent like DMSO.

  • Stir the reaction mixture at a controlled temperature (e.g., 15°C) for a specified time (e.g., 24 hours).

  • Monitor the reaction for the conversion of the ketone to the desired amino alcohol.

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Remove the solvent by distillation to obtain (R)-3-aminobutanol.

Visualizations

experimental_workflow_reduction cluster_reduction Reduction of (R)-3-Aminobutyric Acid start Start: (R)-3-Aminobutyric Acid + NaBH4 in THF add_tfa Add Trifluoroacetic Acid (0-10°C) start->add_tfa 1 react React at 20°C add_tfa->react 2 quench Quench with NaOH solution react->quench 3 extract Extract with Chloroform quench->extract 4 purify Dry, Concentrate & Vacuum Distill extract->purify 5 end Product: (R)-3-Aminobutanol purify->end 6

Caption: Workflow for the reduction of (R)-3-aminobutyric acid.

experimental_workflow_resolution cluster_resolution Chiral Resolution of Racemic 3-Aminobutanol start Start: Racemic 3-Aminobutanol + (S)-Mandelic Acid dissolve Dissolve in Hot Isopropanol start->dissolve 1 crystallize Cool to 20°C & Crystallize dissolve->crystallize 2 filter Filter Diastereomeric Salt crystallize->filter 3 liberate Liberate Amine with Base filter->liberate 4 mother_liquor Mother Liquor (contains S-enantiomer) filter->mother_liquor extract Extract & Distill liberate->extract 5 end Product: (R)-3-Aminobutanol extract->end 6

Caption: Workflow for chiral resolution using (S)-mandelic acid.

experimental_workflow_chemoenzymatic cluster_chemoenzymatic Chemoenzymatic Synthesis start Start: 4-Hydroxybutan-2-one reaction React with Transaminase, Amine Donor, PLP in Buffer start->reaction 1 extract Extract with Ethyl Acetate reaction->extract 2 purify Distill Solvent extract->purify 3 end Product: (R)-3-Aminobutanol purify->end 4

Caption: Workflow for chemoenzymatic synthesis via transamination.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for 3-aminobutanal and its structural analogs. Due to the limited availability of direct experimental NMR data for this compound, this guide utilizes predicted spectroscopic data as a primary reference. This information is juxtaposed with experimental data from related compounds to offer a valuable resource for substance identification, structural elucidation, and quality control in a research and development setting.

Data Presentation: NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for the related molecules, 3-aminobutan-1-ol (B1281174) and 4-aminobutanal. This comparative approach allows for the inference of spectral characteristics and the identification of key structural differences.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton Assignment This compound (Predicted) 3-Aminobutan-1-ol (Experimental) 4-Aminobutanal (Experimental)
H1 (Aldehyde)9.75 (t)-9.77 (t)
H22.65 (t)1.55 (m)2.72 (t)
H33.20 (sextet)3.10 (m)1.85 (quintet)
H4 (CH₃)1.25 (d)1.10 (d)-
NH₂1.80 (s, broad)1.50 (s, broad)1.60 (s, broad)
OH-3.50 (s, broad)-
H4' (CH₂)--2.95 (t)

Predicted data was obtained using online NMR prediction tools. Experimental data for analogs is sourced from publicly available spectral databases.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon Assignment This compound (Predicted) 3-Aminobutan-1-ol (Experimental) 4-Aminobutanal (Experimental)
C1 (Aldehyde)202.5-202.8
C250.042.045.0
C348.049.025.0
C4 (CH₃)22.024.0-
C4' (CH₂)--40.0

Predicted data was obtained using online NMR prediction tools. Experimental data for analogs is sourced from publicly available spectral databases.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to small organic molecules like this compound and its derivatives.

1. Sample Preparation:

  • Analyte Purity: Ensure the analyte is of high purity to avoid interference from contaminants in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For amino aldehydes, deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices. The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., NH₂, OH).

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution. TMS is chemically inert and its signal is set to 0.00 ppm, providing a reference point for all other chemical shifts.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted NMR signals.

G cluster_structure This compound Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals C1 C¹(H)O C2 C²H₂ C1->C2 H1 H¹ (~9.75 ppm, t) C1->H1 C1_sig C¹ (~202.5 ppm) C1->C1_sig C3 C³H(NH₂) C2->C3 H2 H² (~2.65 ppm, t) C2->H2 C2_sig C² (~50.0 ppm) C2->C2_sig C4 C⁴H₃ C3->C4 H3 H³ (~3.20 ppm, sextet) C3->H3 NH2 NH₂ (~1.80 ppm, s) C3->NH2 C3_sig C³ (~48.0 ppm) C3->C3_sig H4 H⁴ (~1.25 ppm, d) C4->H4 C4_sig C⁴ (~22.0 ppm) C4->C4_sig

Caption: Correlation of this compound structure with its predicted NMR signals.

A Comparative Guide to the Analytical Determination of 3-Aminobutanal: Mass Spectrometry, GC-MS, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the identification and quantification of 3-aminobutanal, a compound of interest in various chemical and pharmaceutical contexts. We will explore its predicted mass spectrometry fragmentation pattern and compare Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) as analytical alternatives, complete with supporting experimental protocols.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

Due to the absence of a publicly available experimental mass spectrum for this compound, a fragmentation pattern has been predicted based on established principles of electron ionization (EI) mass spectrometry for primary amines and aldehydes. The fragmentation is expected to be dominated by alpha-cleavage events adjacent to both the amino and carbonyl groups.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/z Predicted Fragment Ion Proposed Fragmentation Pathway
87[C4H9NO]+•Molecular Ion
86[C4H8NO]+Loss of H• from the aldehyde group (α-cleavage)
72[C3H6NO]+Loss of •CH3 (α-cleavage at the C3-C4 bond)
58[C2H4NO]+Loss of •C2H5 (cleavage at the C2-C3 bond)
44[C2H6N]+α-cleavage at the C2-C3 bond, forming the iminium ion
43[C2H3O]+Acylium ion formed by cleavage of the C2-C3 bond
29[CHO]+Loss of the formyl radical

Comparative Analysis of Analytical Techniques: GC-MS vs. HPLC

The analysis of small, polar molecules like this compound presents challenges for both GC-MS and HPLC methods. Direct analysis is often hindered by the compound's polarity and lack of a strong chromophore for UV detection in HPLC. Therefore, derivatization is a common and often necessary step to improve analytical performance.

Table 2: Comparison of GC-MS and HPLC for the Analysis of this compound

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase, with detection typically by UV-Vis or fluorescence.
Derivatization Often required to increase volatility and thermal stability. Common reagents include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., PFBOC).Generally necessary to introduce a chromophore or fluorophore for sensitive detection. Common reagents include OPA, FMOC-Cl, or dansyl chloride.
Sensitivity High, especially with selected ion monitoring (SIM).Can be very high with fluorescent derivatization, often exceeding GC-MS sensitivity.[1]
Selectivity Excellent, due to both chromatographic separation and mass-based identification.Good with appropriate derivatization and detector.
Chiral Analysis Possible with chiral GC columns.Possible with chiral columns or by derivatization with a chiral reagent to form diastereomers separable on a standard column.[2][3][4]
Instrumentation Requires a gas chromatograph coupled to a mass spectrometer.Requires an HPLC system with a suitable detector (e.g., UV-Vis, fluorescence).
Sample Throughput Generally lower due to longer run times.Can be higher with modern UHPLC systems.

Experimental Protocols

The following are detailed, generalized protocols for the analysis of short-chain amino compounds like this compound, which can be adapted and optimized for specific research needs.

GC-MS Analysis with Derivatization

This protocol outlines a common approach for the GC-MS analysis of primary amines using silylation to enhance volatility and thermal stability.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of the analyte in a suitable anhydrous solvent (e.g., acetonitrile (B52724), dichloromethane) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
  • Derivatization Reaction: To 100 µL of each standard or sample solution in a sealed vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
  • Reaction Conditions: Securely cap the vial and heat at 70°C for 30 minutes. Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

HPLC Analysis with Pre-Column Derivatization and Fluorescence Detection

This protocol describes a highly sensitive method for the quantification of primary amines using o-Phthalaldehyde (B127526) (OPA) derivatization.

1. Reagent Preparation:

  • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with sodium hydroxide, and dilute to the final concentration.
  • OPA Reagent: Dissolve o-phthalaldehyde in methanol, then add borate buffer and 2-mercaptoethanol. This reagent should be prepared fresh daily.

2. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of the analyte in 0.1 M HCl at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution with the mobile phase.
  • Derivatization Reaction: Mix the sample or standard solution with the OPA reagent and borate buffer in an autosampler or manually. The reaction is typically very fast and occurs at room temperature within 1-2 minutes.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a fluorescence detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Solvent A (e.g., sodium acetate (B1210297) buffer) and Solvent B (e.g., acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Injection Volume: 10 µL.
  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

Visualizations

Predicted Fragmentation Pathway of this compound

fragmentation_pathway M This compound [C4H9NO]+• m/z = 87 F86 [M-H]+• [C4H8NO]+ m/z = 86 M->F86 - H• F72 [M-CH3]+ [C3H6NO]+ m/z = 72 M->F72 - •CH3 F58 [M-C2H5]+ [C2H4NO]+ m/z = 58 M->F58 - •C2H5 F44 [C2H6N]+ m/z = 44 M->F44 α-cleavage F43 [C2H3O]+ m/z = 43 M->F43 α-cleavage F29 [CHO]+ m/z = 29 M->F29 - •C3H6N

Caption: Predicted EI-MS fragmentation of this compound.

Comparative Workflow for this compound Analysis

analytical_workflow cluster_gcms GC-MS Method cluster_hplc HPLC Method gcms_start Sample gcms_deriv Derivatization (e.g., Silylation) gcms_start->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_end Mass Spectrum (Identification & Quantification) gcms_analysis->gcms_end hplc_start Sample hplc_deriv Derivatization (e.g., OPA) hplc_start->hplc_deriv hplc_analysis HPLC-FLD Analysis hplc_deriv->hplc_analysis hplc_end Chromatogram (Quantification) hplc_analysis->hplc_end

Caption: Workflow comparison for GC-MS and HPLC analysis.

References

A Comparative Analysis of the Reactivity of 3-Aminobutanal and 3-Aminopropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-aminobutanal and 3-aminopropanal (B1211446). Understanding the distinct reactive properties of these bifunctional molecules is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemical entities. This document summarizes their key structural differences, explores the resulting electronic and steric effects on their reactivity, and outlines experimental protocols for their comparative analysis.

Structural and Physicochemical Properties

The primary structural difference between this compound and 3-aminopropanal is the presence of a methyl group at the C3 position in this compound. This substitution has a significant impact on the molecule's electronic and steric characteristics, which in turn dictates its reactivity.

PropertyThis compound3-Aminopropanal
Molecular Formula C₄H₉NOC₃H₇NO
Molecular Weight 87.12 g/mol [1][2][3]73.09 g/mol [4]
Structure this compound Structure3-Aminopropanal Structure
Key Feature Methyl group at the carbon bearing the amino groupHydrogen at the carbon bearing the amino group

Comparative Reactivity

The presence of both an aldehyde and an amino group in close proximity allows for a rich and varied chemistry, including both intermolecular and intramolecular reactions. The additional methyl group in this compound is expected to modulate this reactivity compared to 3-aminopropanal.

Reactivity of the Aldehyde Group

The aldehyde functional group in both molecules is susceptible to nucleophilic attack. However, the reactivity of the carbonyl carbon is influenced by both electronic and steric factors.

  • Electronic Effects: Alkyl groups are known to have a positive inductive effect (+I), meaning they tend to donate electron density to adjacent atoms.[5][6] In this compound, the methyl group at the C3 position exerts an electron-donating effect, which slightly reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl group in this compound less electrophilic and, therefore, theoretically less reactive towards nucleophiles compared to the carbonyl group in 3-aminopropanal, which lacks this additional alkyl substituent.[7]

  • Steric Hindrance: The methyl group in this compound also introduces greater steric bulk around the reaction center compared to the hydrogen atom in the same position on 3-aminopropanal. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, further decreasing the reaction rate for this compound in comparison to 3-aminopropanal.[8]

A logical workflow for comparing the electrophilicity of the carbonyl group in these two compounds is presented below.

G cluster_0 Comparative Reactivity Workflow start Prepare equimolar solutions of This compound and 3-aminopropanal reagent Introduce a common nucleophile (e.g., a stabilized enolate or a hydride source) start->reagent reaction Monitor reaction progress over time (e.g., via NMR, GC-MS, or HPLC) reagent->reaction analysis Determine reaction rates (k_butanal vs k_propanal) reaction->analysis conclusion Compare rates to assess relative electrophilicity analysis->conclusion

Caption: Workflow for comparing the reactivity of the aldehyde groups.

Intramolecular Reactivity

The proximity of the nucleophilic amino group and the electrophilic aldehyde group in both molecules makes them prone to intramolecular reactions, primarily cyclization.

  • 3-Aminopropanal: Can undergo intramolecular cyclization to form a five-membered ring (a derivative of pyrrolidine) or, after an initial intermolecular reaction followed by cyclization, a six-membered ring. The formation of five- and six-membered rings is generally kinetically and thermodynamically favorable.[9]

  • This compound: Is also expected to undergo similar intramolecular cyclization reactions. The presence of the methyl group may influence the preferred ring size and the stereochemical outcome of the cyclization.

The general pathway for intramolecular imine formation is depicted below.

G cluster_0 Intramolecular Cyclization Pathway start 3-Amino-organo-aldehyde attack Nucleophilic attack of the amine on the carbonyl carbon start->attack intermediate Formation of a hemiaminal intermediate attack->intermediate dehydration Dehydration (loss of water) intermediate->dehydration product Cyclic imine formation dehydration->product

References

A Comparative Guide to the Validation of HPLC Methods for 3-Aminobutanal Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-aminobutanal, a critical intermediate in pharmaceutical synthesis. Given the compound's chemical properties, this guide focuses on validated methods involving pre-column derivatization, essential for achieving sensitive and accurate results. Furthermore, it explores alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC), providing a comprehensive overview for method selection and validation.

Introduction to Analytical Challenges

The purity analysis of this compound presents two primary challenges for analytical chemists. Firstly, the molecule lacks a significant chromophore, rendering it difficult to detect using standard UV-Vis detectors common in HPLC systems. Secondly, as a chiral compound, the separation and quantification of its enantiomers are crucial for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API). To overcome these hurdles, pre-column derivatization is a widely adopted strategy. This involves reacting the analyte with a reagent that introduces a UV-active or fluorescent tag, thereby enhancing detection sensitivity. This process also converts the enantiomers into diastereomers, which can then be separated on a conventional achiral stationary phase.

Comparison of Analytical Methodologies

This section provides a comparative overview of a validated HPLC method with derivatization against alternative methods, GC-MS and SFC. The subsequent tables summarize the key performance parameters to aid in method selection.

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

This is the most common and well-documented approach for the analysis of this compound. The method involves the derivatization of the primary amine group with a chiral derivatizing agent that imparts UV activity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

An alternative to liquid chromatography, GC-MS can also be employed for the purity assessment of this compound. Similar to HPLC, derivatization is necessary to increase the volatility of the polar analyte for gas-phase separation.

Method 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical carbon dioxide as the main mobile phase. It is particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[1][2]

Data Presentation: Comparison of Validated Methods

The following tables summarize the typical validation parameters for the compared analytical methods. The data for the HPLC and GC-MS methods are based on published data for similar primary amines and should be considered representative.

Table 1: HPLC Method with Pre-column Derivatization (Representative Data)

Validation ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Table 2: GC-MS Method with Derivatization (Representative Data)

Validation ParameterResult
Linearity Range 0.5 - 150 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%

Table 3: SFC Method (Qualitative Comparison)

FeaturePerformance
Analysis Speed Faster than HPLC
Solvent Consumption Significantly lower than HPLC
Separation Efficiency Often higher than HPLC for chiral compounds
Method Development Can be more complex than HPLC
Validation Data Availability Less common for this compound specifically

Experimental Protocols

Protocol 1: HPLC Method with Pre-column Derivatization using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC)

This protocol describes a representative HPLC method for the chiral purity analysis of this compound.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a final concentration within the calibration range.

2. Derivatization Procedure:

  • To 100 µL of each standard or sample solution in a vial, add 100 µL of a 10 mg/mL solution of (R)-(-)-MTPAC in anhydrous acetonitrile (B52724) and 50 µL of a tertiary amine base (e.g., triethylamine).

  • Cap the vial and vortex thoroughly.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 750 µL of the mobile phase to the vial and vortex. The sample is now ready for injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze individual enantiomers, the racemate, and a blank to ensure no interference.

  • Linearity: Analyze a series of at least five concentrations to establish the linear range.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.

  • LOD & LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Protocol 2: GC-MS Method with Derivatization using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

This protocol outlines a general procedure for the GC-MS analysis of this compound.

1. Sample and Standard Preparation:

  • Prepare standard and sample solutions of this compound in a volatile, anhydrous solvent (e.g., dichloromethane).

2. Derivatization Procedure:

  • Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile.

  • Seal the vial and heat at 80°C for 1 hour.

  • Cool to room temperature. The sample is ready for injection.

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

4. Validation Parameters to be Assessed:

  • Similar validation parameters as for the HPLC method should be evaluated.

Mandatory Visualization

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Start Start Selectivity Selectivity & Specificity Dev_Start->Selectivity ICH Q2(R1) Linearity Linearity & Range Selectivity->Linearity Dev_End Optimized Method Linearity->Dev_End Val_Start Validation Protocol Dev_End->Val_Start Accuracy Accuracy Val_Start->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Val_End Validated Method Robustness->Val_End Sample_Prep Sample Preparation Val_End->Sample_Prep Derivatization Derivatization Sample_Prep->Derivatization HPLC_Analysis HPLC Analysis Derivatization->HPLC_Analysis Data_Processing Data Processing & Report HPLC_Analysis->Data_Processing

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_SFC SFC Analyte This compound HPLC_Deriv Pre-column Derivatization Analyte->HPLC_Deriv GC_Deriv Derivatization (Volatility) Analyte->GC_Deriv SFC_Direct Direct Chiral Separation Analyte->SFC_Direct HPLC_Sep Reversed-Phase Separation HPLC_Deriv->HPLC_Sep HPLC_Det UV/Fluorescence Detection HPLC_Sep->HPLC_Det GC_Sep Gas Phase Separation GC_Deriv->GC_Sep GC_Det Mass Spectrometry Detection GC_Sep->GC_Det SFC_Sep Supercritical Fluid Mobile Phase SFC_Direct->SFC_Sep SFC_Det UV/MS Detection SFC_Sep->SFC_Det

Caption: Comparison of Analytical Approaches.

References

A Comparative Guide: Dess-Martin vs. Swern Oxidation for the Synthesis of 3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of an appropriate oxidation method is critical to ensure efficiency, purity, and stereochemical integrity of the final product. This guide provides a detailed comparison of two widely used mild oxidation methods, the Dess-Martin and Swern oxidations, for the synthesis of the versatile building block, 3-aminobutanal, from 3-aminobutan-1-ol (B1281174).

The synthesis of this compound requires a multi-step approach involving the protection of the amine functionality, oxidation of the primary alcohol, and subsequent deprotection. The choice of oxidation reagent at the core of this process significantly impacts the overall success of the synthesis.

Executive Summary

Both Dess-Martin periodinane (DMP) and Swern oxidation are effective methods for the oxidation of primary alcohols to aldehydes under mild conditions. However, for the synthesis of chiral molecules such as this compound, the Dess-Martin oxidation offers a significant advantage in minimizing epimerization. The Swern oxidation, while also a powerful tool, requires careful control of the base used to avoid loss of stereochemical purity.

Comparison of Oxidation Methods

FeatureDess-Martin OxidationSwern Oxidation
Reagent Dess-Martin Periodinane (DMP)Oxalyl chloride, DMSO, Triethylamine (B128534) (or other hindered base)
Reaction Temperature Room Temperature-78 °C to room temperature
Reaction Time Typically 1-4 hoursTypically 1-3 hours
Yield Generally highGenerally high
Epimerization Minimal to none reported for N-protected amino alcohols[1][2]Can be significant depending on the base used; bulkier bases like diisopropylethylamine can mitigate this[3]
Workup Filtration to remove periodinane byproduct, followed by aqueous wash.[4][5][6]Aqueous quench, extraction. Requires careful handling of foul-smelling dimethyl sulfide (B99878) byproduct.[7]
Reagent Handling DMP is a stable solid but can be shock-sensitive and potentially explosive, requiring careful handling.[1]Reagents are corrosive and moisture-sensitive. The reaction generates toxic carbon monoxide gas and has a strong odor.[3]
Substrate Scope Tolerant of a wide range of functional groups.[1][8]Broad substrate scope, also tolerant of many functional groups.[3]

Experimental Protocols

The synthesis of this compound from 3-aminobutan-1-ol is a three-step process:

  • N-protection of 3-aminobutan-1-ol: The amine group is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions during oxidation.

  • Oxidation of N-Boc-3-aminobutan-1-ol: The primary alcohol is oxidized to the corresponding aldehyde using either the Dess-Martin or Swern method.

  • Deprotection of N-Boc-3-aminobutanal: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Step 1: N-Boc Protection of 3-aminobutan-1-ol

Materials:

Procedure:

  • Dissolve 3-aminobutan-1-ol (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-3-aminobutan-1-ol.

Step 2: Oxidation (Comparison of Two Methods)

Materials:

  • N-Boc-3-aminobutan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution containing sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • Dissolve N-Boc-3-aminobutan-1-ol (1.0 eq) in dichloromethane.

  • Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ to reduce the excess DMP and its byproduct.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-aminobutanal.

Materials:

  • N-Boc-3-aminobutan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of oxalyl chloride (1.5 eq) in dichloromethane and cool to -78 °C.

  • Slowly add a solution of DMSO (2.5 eq) in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes.

  • Add a solution of N-Boc-3-aminobutan-1-ol (1.0 eq) in dichloromethane dropwise, keeping the temperature below -70 °C.

  • Stir for 1 hour at -78 °C.

  • Add diisopropylethylamine (5.0 eq) dropwise, maintaining the temperature below -70 °C.

  • After 15 minutes, allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-aminobutanal.

Step 3: Deprotection of N-Boc-3-aminobutanal

Materials:

  • N-Boc-3-aminobutanal

  • 4M HCl in 1,4-dioxane (B91453) (or Trifluoroacetic acid (TFA) in DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-aminobutanal (1.0 eq) in a minimal amount of an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Add a solution of 4M HCl in 1,4-dioxane (or TFA) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

  • Collect the solid by filtration and dry under vacuum.

Visualizing the Workflow

The following diagrams illustrate the overall synthetic pathway and the core oxidation steps.

Synthesis_of_3_Aminobutanal cluster_0 Protection cluster_1 Oxidation cluster_2 Deprotection 3-Aminobutan-1-ol 3-Aminobutan-1-ol N-Boc-3-aminobutan-1-ol N-Boc-3-aminobutan-1-ol 3-Aminobutan-1-ol->N-Boc-3-aminobutan-1-ol (Boc)₂O, Et₃N N-Boc-3-aminobutan-1-ol_2 N-Boc-3-aminobutan-1-ol N-Boc-3-aminobutanal N-Boc-3-aminobutanal N-Boc-3-aminobutanal_2 N-Boc-3-aminobutanal N-Boc-3-aminobutan-1-ol_2->N-Boc-3-aminobutanal Dess-Martin or Swern This compound This compound N-Boc-3-aminobutanal_2->this compound HCl or TFA

Caption: Overall synthetic workflow for this compound.

Oxidation_Comparison cluster_DMP Dess-Martin Oxidation cluster_Swern Swern Oxidation N-Boc-3-aminobutan-1-ol N-Boc-3-aminobutan-1-ol DMP_reagent DMP N-Boc-3-aminobutan-1-ol->DMP_reagent Room Temp Swern_reagents Oxalyl Chloride, DMSO, Base N-Boc-3-aminobutan-1-ol->Swern_reagents -78 °C DMP_product N-Boc-3-aminobutanal (Minimal Epimerization) DMP_reagent->DMP_product Swern_product N-Boc-3-aminobutanal (Potential for Epimerization) Swern_reagents->Swern_product

Caption: Comparison of Dess-Martin and Swern oxidation pathways.

Conclusion

For the synthesis of this compound, where stereochemical integrity is often paramount, the Dess-Martin oxidation is the recommended method for the oxidation of N-Boc-3-aminobutan-1-ol. Its ability to proceed at room temperature with minimal epimerization makes it a more reliable choice for this particular transformation. While the Swern oxidation is a viable alternative, the cryogenic conditions and the need for careful selection of a hindered base to suppress racemization present additional challenges. Ultimately, the choice of method will depend on the specific requirements of the synthesis, available equipment, and the scale of the reaction.

References

A Comparative Guide to Enantiomeric Excess Determination of 3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical quality control step in the synthesis of chiral molecules such as 3-aminobutanal, a valuable building block in pharmaceutical development. The stereochemistry of such intermediates can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of chiral Gas Chromatography (GC) with alternative methods—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for determining the enantiomeric excess of this compound.

The direct analysis of this compound enantiomers is challenging due to the molecule's small size, high polarity, and low volatility. Therefore, derivatization is a crucial step in preparing the analyte for chromatographic or spectroscopic analysis. This guide presents detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting the most suitable method for their analytical needs.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as instrument availability, required sensitivity, sample throughput, and the specific goals of the analysis. Chiral GC is an excellent technique for volatile compounds, offering high resolution. Chiral HPLC provides versatility for a broader range of compounds, while NMR spectroscopy offers a non-destructive and often faster analysis.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of each method for the enantiomeric excess determination of this compound. Note that data for chromatographic methods are based on the analysis of derivatized this compound or closely related compounds like 3-aminobutanol, as direct analysis is not feasible.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomeric derivatives on a chiral stationary phase.Separation of diastereomeric derivatives on an achiral column or enantiomers on a chiral column.Chemical shift non-equivalence induced by a chiral solvating agent.
Derivatization Required (e.g., trifluoroacetylation) to increase volatility.Often required (e.g., with a chiral derivatizing agent) to form diastereomers and add a UV chromophore.[1]Often required (chiral solvating or derivatizing agent).[2]
Typical Analysis Time 10-30 minutes15-40 minutes5-15 minutes
Resolution High to ExcellentGood to HighModerate
Sensitivity High (ng to pg)High (µg to ng)Low (mg)
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateModerate to HighHigh
Pros High resolution, high sensitivity, fast analysis times.[3]Broad applicability, robust and well-established methods.[1]Rapid, non-destructive, minimal sample preparation.
Cons Limited to thermally stable and volatile compounds, derivatization is essential.[3]Method development can be time-consuming, chiral columns can be expensive.[3]Low sensitivity, requires higher analyte concentration, potential for peak overlap.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Chiral Gas Chromatography (GC) - Adapted Protocol

1. Derivatization (Trifluoroacetylation):

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of dichloromethane (B109758) in a sealed vial.

  • Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA) in excess.

  • Heat the vial at 60°C for 20 minutes to ensure complete derivatization of both the amine and the aldehyde (forming a geminal di-trifluoroacetate from the aldehyde hydrate).

  • After cooling, carefully remove the excess reagent and solvent under a gentle stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

2. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Injector Temperature: 230°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Hold at 150°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 250°C.

3. Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) - Indirect Approach

This method involves pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral HPLC column.[1]

1. Derivatization (with (R)-(+)-1-Phenylethanesulfonyl Chloride):

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable organic solvent (e.g., dichloromethane).

  • Add a slight molar excess of (R)-(+)-1-phenylethanesulfonyl chloride.

  • Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.

  • Allow the reaction to proceed at room temperature for 1-2 hours or until complete.

  • The resulting solution containing the diastereomeric derivatives can be diluted with the mobile phase for HPLC analysis.[4]

2. HPLC Conditions:

  • Column: Standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection: UV detector at 254 nm.[4]

  • Injection Volume: 20 µL.[4]

3. Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two diastereomers using the same formula as for the GC method.

Method 3: NMR Spectroscopy with Chiral Solvating Agent (CSA)

This method utilizes a chiral solvating agent to induce a chemical shift difference between the enantiomers in the NMR spectrum.

1. Sample Preparation:

  • Dissolve an accurate amount of the this compound sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a proton (¹H) NMR spectrum of the underivatized sample.

  • Add approximately 1.1 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid) to the NMR tube.

2. NMR Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Compare the spectrum with that of the underivatized sample to identify signals that have split into two distinct sets of peaks, corresponding to the two diastereomeric complexes. Protons close to the chiral center are most likely to show a significant chemical shift difference (Δδ).

  • Integrate the corresponding signals for each enantiomer.

3. Calculation of Enantiomeric Excess (ee): The ee is determined by integrating the corresponding signals for each enantiomer (I1 and I2) and using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Visualizations

Experimental Workflow

The general workflow for determining the enantiomeric excess of this compound is depicted below, highlighting the key decision points and analytical steps.

G Workflow for Enantiomeric Excess Determination of this compound cluster_0 Sample Preparation cluster_1 Method Selection cluster_2 Analysis cluster_3 Data Processing Sample This compound Sample Derivatization Derivatization Sample->Derivatization Method_Selection Choose Analytical Method Derivatization->Method_Selection GC Chiral GC Method_Selection->GC Volatility & Thermal Stability HPLC Chiral HPLC Method_Selection->HPLC Versatility & Established Method NMR NMR Spectroscopy Method_Selection->NMR Speed & Non-Destructive Data_Analysis Peak Integration / Signal Integration GC->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Calculation Calculate ee% Data_Analysis->Calculation Result Enantiomeric Excess Value Calculation->Result

Caption: Workflow for enantiomeric excess determination of this compound.

Logical Comparison of Methods

This diagram illustrates the logical considerations when choosing between Chiral GC, Chiral HPLC, and NMR Spectroscopy for enantiomeric excess determination.

G Logical Comparison of Analytical Methods cluster_considerations Key Considerations cluster_methods Recommended Methods Analyte Analyte Properties: This compound (Small, Polar, Chiral) Sensitivity Sensitivity Analyte->Sensitivity Speed Speed Analyte->Speed Resolution Resolution Analyte->Resolution Robustness Robustness Analyte->Robustness GC Chiral GC Sensitivity->GC High HPLC Chiral HPLC Sensitivity->HPLC High NMR NMR Sensitivity->NMR Low Speed->GC Fast Speed->HPLC Moderate Speed->NMR Very Fast Resolution->GC Excellent Resolution->HPLC High Resolution->NMR Moderate Robustness->GC Good Robustness->HPLC Excellent Robustness->NMR Good

Caption: Logical comparison of methods for enantiomeric excess determination.

References

Navigating the Analysis of 3-Aminobutanal: A Comparative Guide to Quantitative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive molecules like 3-aminobutanal in complex reaction mixtures is a critical challenge. This guide provides an objective comparison of established analytical techniques, offering insights into their principles, performance, and experimental workflows to aid in the selection of the most suitable method for your research needs.

The inherent polarity and lack of a strong UV-absorbing chromophore in this compound necessitate derivatization prior to analysis for most chromatographic techniques. This guide will focus on three primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Comparative Overview of Analytical Methods

The following table summarizes the key quantitative parameters for the discussed analytical methods. It is important to note that specific performance metrics for this compound are not widely published. The data presented below are representative values obtained for structurally similar short-chain amino compounds and aldehydes, and therefore, should be considered as an estimation to guide method selection and development.

Analytical MethodDerivatization AgentPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
GC-MS Silylation Reagents (e.g., MSTFA)Volatilization of the analyte by replacing active hydrogens with trimethylsilyl (B98337) groups, followed by separation and mass spectrometric detection.1 - 10 ng/mL5 - 50 ng/mLHigh chromatographic resolution, structural information from mass spectra.Derivatization can be sensitive to moisture, potential for analyte degradation at high temperatures.
HPLC-FLD o-Phthaldialdehyde (OPA) / ThiolFormation of a highly fluorescent isoindole derivative by reacting with the primary amine in the presence of a thiol.0.1 - 1 µM0.5 - 5 µMHigh sensitivity and selectivity, robust and widely available instrumentation.Derivatization is specific to primary amines, proline and other secondary amines are not detected. The stability of the derivative can be a concern.
HPLC-FLD 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)Reaction with both primary and secondary amines to form stable, fluorescent derivatives.10 - 100 fmol50 - 500 fmolDerivatizes both primary and secondary amines, stable derivatives.Reagent can cause interfering peaks if not properly handled.
LC-MS/MS (Optional) Isotopic Labeling Reagents (e.g., iDiLeu)Direct detection by mass spectrometry, often with derivatization to improve chromatographic retention and sensitivity.< 0.1 µM< 0.5 µMHigh sensitivity and selectivity, structural confirmation, potential for direct analysis without derivatization.Matrix effects can suppress ionization, higher instrument cost and complexity.

Experimental Protocols and Workflows

Detailed methodologies for each of the key analytical approaches are outlined below. These protocols are intended as a starting point and will require optimization for the specific reaction matrix and concentration range of this compound.

Quantification of this compound by GC-MS following Silylation

This method is suitable for samples where this compound can be extracted into an organic solvent. The derivatization step makes the polar analyte volatile for GC analysis.

Experimental Protocol:

  • Sample Preparation: Lyophilize an aqueous sample or extract the aqueous sample with a suitable organic solvent (e.g., ethyl acetate) after pH adjustment. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (B92270) (as a catalyst). Vortex the mixture and heat at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Injector Temperature: 250°C.

    • MS Detection: Use selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the silylated this compound derivative.

Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Reaction Mixture Extraction Extraction/Drying Sample->Extraction Derivatization Add MSTFA/Pyridine Heat at 60°C Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

GC-MS workflow with silylation.
Quantification of this compound by HPLC-FLD with OPA Derivatization

This is a highly sensitive method for quantifying primary amines. The derivatization is performed in the aqueous phase.

Experimental Protocol:

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol, then add 11.2 mL of 0.1 M borate (B1201080) buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is light-sensitive and should be prepared fresh.

  • Derivatization: In an autosampler vial, mix 100 µL of the sample (or standard) with 100 µL of the OPA reagent. Allow the reaction to proceed for 2 minutes at room temperature.

  • HPLC-FLD Analysis: Inject an aliquot (e.g., 20 µL) of the reaction mixture onto the HPLC system.

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Mobile Phase: A gradient of A: 50 mM sodium acetate (B1210297) (pH 6.5) and B: methanol.

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation at 340 nm and emission at 455 nm.

Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilution (if necessary) Sample->Dilution Derivatization Add OPA Reagent React for 2 min Dilution->Derivatization HPLC HPLC-FLD Analysis Derivatization->HPLC Quantification Quantification HPLC->Quantification

HPLC-FLD workflow with OPA derivatization.
Quantification of this compound by LC-MS/MS

LC-MS/MS offers the highest sensitivity and selectivity and may allow for the direct analysis of this compound without derivatization, although derivatization can improve chromatographic performance.

Experimental Protocol (Direct Analysis):

  • Sample Preparation: Dilute the reaction mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid). Centrifuge or filter the sample to remove particulates.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.

    • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining polar compounds like this compound.

    • Mobile Phase: A gradient of A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid.

    • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]+ of this compound, and the product ions will be characteristic fragments.

Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter/Centrifuge Dilution->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification LCMS->Quantification

LC-MS/MS workflow for direct analysis.

Important Considerations

  • Analyte Stability: Short-chain aminoaldehydes can be unstable and may undergo cyclization or self-condensation. It is crucial to handle samples promptly and at low temperatures. The stability of this compound in the specific reaction matrix should be evaluated during method development.

  • Method Validation: All chosen methods must be thoroughly validated for the specific application, including assessments of linearity, accuracy, precision, selectivity, and stability.

  • Internal Standards: The use of a suitable internal standard is highly recommended for all methods to correct for variations in sample preparation and instrument response. An isotopically labeled analog of this compound would be ideal for LC-MS/MS.

This guide provides a framework for selecting and developing a quantitative method for this compound. The optimal choice will be a balance between the required analytical performance and the available resources. For trace-level quantification in complex matrices, LC-MS/MS is likely the most powerful approach, while HPLC-FLD with derivatization offers a sensitive and more accessible alternative. GC-MS can also be a robust technique, particularly when high chromatographic separation is needed.

X-ray Crystallography of 3-Aminobutanal Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the X-ray crystallographic data for derivatives of 3-aminobutanal and its corresponding alcohol, 3-aminobutanol, reveals a notable scarcity of publicly available crystal structures. Despite the significance of chiral 3-aminobutanol as a key intermediate in the synthesis of pharmaceuticals like the HIV integrase inhibitor Dolutegravir, its simple derivatives have not been extensively characterized by single-crystal X-ray diffraction in the public domain. Consequently, a direct quantitative comparison of their crystal structures is not feasible at this time.

This guide, therefore, provides a comprehensive overview of the experimental protocols involved in the X-ray crystallography of small organic molecules, such as this compound derivatives. It also presents an illustrative example of a crystal structure of a related amino alcohol derivative to demonstrate the type of data that would be obtained and analyzed.

Experimental Workflow for X-ray Crystallography

The process of determining the crystal structure of a compound by X-ray diffraction follows a well-defined workflow, from crystal preparation to structure validation.

experimental_workflow Experimental Workflow of X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction Data Collection crystal_mounting->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods, Patterson Method) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF file)

Figure 1. A diagram illustrating the key stages involved in determining the crystal structure of a small molecule using X-ray crystallography.

Detailed Experimental Protocols

The following sections outline the standard methodologies for the key experiments in X-ray crystallography.

Synthesis and Purification of this compound Derivatives

The initial step involves the synthesis of a stable derivative of this compound. Due to the reactivity of the aldehyde group, it is often advantageous to work with the more stable corresponding alcohol, 3-aminobutanol. The amino group is typically protected, for instance, as an acetamide (B32628) or a carbamate, to facilitate crystallization.

Example Protocol for N-acetylation:

  • Dissolve (R)-3-aminobutanol in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add acetic anhydride (B1165640) dropwise to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-((R)-1-hydroxybutan-3-yl)acetamide by column chromatography or recrystallization to obtain a solid suitable for crystallization.

Single Crystal Growth

The growth of high-quality single crystals is a critical and often challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the diffraction pattern of X-rays is recorded.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson method. This initial model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated diffraction patterns.

Illustrative Example: Crystal Structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate

While no crystal structures for this compound or 3-aminobutanol derivatives were found, the crystal structure of the closely related (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate provides a valuable example of the data that would be obtained.[1][2] This compound shares the carbamate-protected amino alcohol motif.

Parameter(S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate[1][2]
Chemical Formula C₈H₁₇NO₃
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.4369(3)
b (Å) 9.4976(2)
c (Å) 10.8153(3)
α (°) 90
β (°) 114.911(1)
γ (°) 90
Volume (ų) 972.33(4)
Z 4
Temperature (K) 173(2)

Table 1. Crystallographic data for (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate.

A detailed analysis of such a structure would involve examining bond lengths, bond angles, and torsion angles to understand the molecular conformation. Furthermore, the packing of molecules in the crystal lattice and the hydrogen-bonding interactions would be analyzed to understand the intermolecular forces that govern the solid-state structure.

Conclusion

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. While a direct comparative analysis of this compound derivatives is currently hindered by a lack of crystallographic data, the methodologies and illustrative examples provided in this guide offer a solid foundation for future crystallographic studies in this area. The synthesis of stable derivatives and systematic screening for crystallization conditions are crucial next steps to unlock the structural insights that X-ray crystallography can provide for this important class of compounds.

References

Stability comparison of protected vs unprotected 3-aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the synthesis of complex pharmaceutical intermediates, the stability of building blocks is paramount to ensure reaction efficiency, product purity, and overall process robustness. This guide provides a detailed comparison of the stability of unprotected 3-aminobutanal against its commonly used protected analogues, N-Boc-3-aminobutanal and N-Cbz-3-aminobutanal. The inherent reactivity of this compound, owing to the presence of both a primary amine and a reactive aldehyde functional group within the same molecule, presents significant stability challenges. Protecting the amine functionality is a critical strategy to mitigate these issues.

Executive Summary of Stability Comparison

Unprotected this compound is highly unstable and prone to rapid degradation through self-condensation and polymerization, making its isolation and storage challenging. In contrast, protection of the amino group with either a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group significantly enhances the compound's stability by preventing these degradation pathways. This increased stability allows for easier handling, purification, and use in subsequent synthetic steps.

Data Presentation: Quantitative Stability Comparison

While direct, side-by-side quantitative stability data for this compound and its protected forms is not extensively published due to the inherent instability of the unprotected compound, the following table summarizes the expected stability profiles based on the known reactivity of aminoaldehydes and the properties of the protecting groups. The data is presented as the expected percentage of compound remaining after storage under controlled conditions, as would be determined by quantitative NMR (qNMR) or High-Performance Liquid Chromatography (HPLC) analysis.

CompoundStorage ConditionExpected % Remaining after 24hExpected % Remaining after 72hPrimary Degradation Pathway
This compound Solution (CDCl₃, 25°C)< 10%Not DetectableSelf-condensation, Polymerization
N-Boc-3-aminobutanal Solution (CDCl₃, 25°C)> 98%> 95%Minimal degradation
N-Cbz-3-aminobutanal Solution (CDCl₃, 25°C)> 98%> 95%Minimal degradation

Unprotected this compound: A Profile of Instability

The instability of unprotected this compound arises from the intramolecular and intermolecular reactions between the nucleophilic amino group and the electrophilic aldehyde group. The primary degradation pathways include:

  • Self-Condensation: The amino group of one molecule can attack the aldehyde of another, leading to the formation of imines and subsequent aldol-type condensation products.

  • Polymerization: The bifunctional nature of the molecule allows for the formation of polymeric chains.

  • Intramolecular Cyclization: The amino group can attack the aldehyde intramolecularly to form a cyclic hemiaminal, which can further react.

These reactions lead to a complex mixture of byproducts and a rapid loss of the desired starting material, making it unsuitable for most synthetic applications without immediate use or in-situ generation.

The Protective Shield: Boc and Cbz Groups

The use of protecting groups for the amine functionality is a standard and effective strategy to enhance the stability of this compound.

  • N-Boc-3-aminobutanal: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group.[1][2] It effectively deactivates the nucleophilicity of the amine, preventing self-condensation and polymerization.[2] The Boc group is stable to a wide range of non-acidic reagents and conditions, making it a versatile choice for multi-step synthesis.[2]

  • N-Cbz-3-aminobutanal: The benzyloxycarbonyl (Cbz) group is another common amine protecting group, typically removed by hydrogenolysis.[3][4] Similar to the Boc group, it prevents the unwanted reactions of the amino group, leading to a stable compound.[5][6] The choice between Boc and Cbz often depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.[2][3][4][5][6]

Experimental Protocols

To quantitatively assess the stability of unprotected and protected this compound, the following experimental protocols can be employed:

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

Objective: To monitor the degradation of the analyte in solution over time.

Materials:

  • Unprotected this compound, N-Boc-3-aminobutanal, N-Cbz-3-aminobutanal

  • Deuterated chloroform (B151607) (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • 500 MHz NMR spectrometer

Procedure:

  • Prepare a 10 mM solution of each compound (unprotected this compound, N-Boc-3-aminobutanal, and N-Cbz-3-aminobutanal) in CDCl₃ containing a known concentration of the internal standard.

  • Transfer the solutions to separate NMR tubes.

  • Acquire a ¹H NMR spectrum of each sample at time t=0.

  • Store the NMR tubes at a constant temperature (e.g., 25°C).

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours).

  • Data Analysis: Integrate the characteristic peaks of the analyte and the internal standard. The concentration of the analyte at each time point can be calculated relative to the constant concentration of the internal standard. Plot the percentage of remaining analyte versus time to determine the degradation kinetics.

Protocol 2: Stability Assessment by HPLC

Objective: To quantify the degradation of the analyte under specific storage conditions.

Materials:

  • Unprotected this compound, N-Boc-3-aminobutanal, N-Cbz-3-aminobutanal

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare stock solutions of each compound in acetonitrile.

  • Forced Degradation Study: Subject aliquots of the stock solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[1][7][8][9][10]

  • Time-Course Stability Study: Store aliquots of the stock solutions at a defined temperature (e.g., 25°C) and protect from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample, dilute it to a suitable concentration, and inject it into the HPLC system.

  • HPLC Method:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Determine the peak area of the analyte at each time point. Calculate the percentage of the remaining analyte by comparing the peak area to the initial peak area at t=0.

Visualizing Stability and Degradation

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Unprotected this compound cluster_1 Protected this compound Unprotected This compound Degradation Self-condensation & Polymerization Unprotected->Degradation Protected N-Boc-3-aminobutanal or N-Cbz-3-aminobutanal Stable Stable Protected->Stable Unprotected_vs_Protected Stability Comparison

Caption: Logical relationship of stability.

G cluster_0 Unprotected this compound Degradation Pathway A This compound (Molecule 1) C Imine Intermediate A->C Nucleophilic attack (amine on aldehyde) B This compound (Molecule 2) B->C D Polymer/Oligomer C->D Further condensation

Caption: Self-condensation of this compound.

G Start Prepare Solutions (Unprotected, N-Boc, N-Cbz) Store Store at 25°C Start->Store Analyze Analyze by HPLC/NMR at t = 0, 24, 72h Store->Analyze Data Calculate % Remaining Analyze->Data Compare Compare Stability Profiles Data->Compare

References

Safety Operating Guide

Essential Guide for the Safe Disposal of 3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of 3-Aminobutanal. Adherence to these procedures is critical for maintaining a safe and environmentally responsible research environment.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided below. This information is crucial for understanding the potential hazards and handling requirements.

PropertyValueSource
Molecular Formula C4H9NOPubChem[1]
Molecular Weight 87.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Computed XLogP3 -0.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Immediate Safety and Handling Precautions

Due to the presence of an amine and an aldehyde group, this compound should be handled with caution. Based on the hazards associated with similar compounds like (R)-3-Amino-1-butanol, it is prudent to assume that this compound may be flammable and corrosive to the skin and eyes.[2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood.

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Waste Container: Collect all this compound waste, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., Flammable, Corrosive). Do not use abbreviations.

  • Incompatible Materials: Keep this compound waste separate from incompatible materials such as strong oxidizing agents, acids, and acid chlorides to prevent potentially violent reactions.[2][3]

2. On-site Neutralization (for dilute aqueous solutions, if approved by EHS):

For dilute aqueous solutions of aldehydes, chemical neutralization may be an option to render the waste non-hazardous. This procedure should only be performed by trained personnel and with the explicit approval of your institution's EHS department. Commercial neutralizing agents for aldehydes are available.[4][5]

  • Experimental Protocol for Potential Neutralization:

    • Preparation: Conduct the procedure in a certified chemical fume hood while wearing all required PPE.

    • Neutralizing Agent: Utilize a commercially available aldehyde neutralizing agent, following the manufacturer's instructions.

    • Reaction: Slowly add the neutralizing agent to the dilute this compound solution while stirring. Be aware of any potential heat generation.

    • Verification: After the reaction is complete, verify that the neutralization has been successful according to the manufacturer's protocol or other approved analytical methods.

    • Disposal of Treated Waste: Even after neutralization, consult with your EHS department for the proper disposal of the treated solution. Do not assume it is safe for drain disposal without explicit permission.

3. Storage of Hazardous Waste:

  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Environment: Keep the storage area cool, dry, and well-ventilated, away from heat sources and direct sunlight.

4. Final Disposal:

  • Contact Professionals: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all required waste disposal forms as mandated by your institution and the disposal company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A This compound Waste Generated B Wear Appropriate PPE A->B C Collect in Labeled, Sealed Hazardous Waste Container B->C D Is waste a dilute aqueous solution and is on-site neutralization approved by EHS? C->D E Perform Neutralization Protocol in Fume Hood D->E Yes F Store in Designated Satellite Accumulation Area D->F No J Verify Neutralization and Dispose of as per EHS Guidance E->J G Arrange for Pickup by EHS or Licensed Waste Contractor F->G H Complete Waste Disposal Documentation G->H I Waste Disposed H->I J->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Aminobutanal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Aminobutanal is publicly available. The following guidance is based on the known hazards of structurally similar chemicals, namely aliphatic amines and aldehydes. Researchers must consult the supplier-specific SDS and conduct a thorough risk assessment before handling this chemical.

Handling this compound requires stringent safety protocols due to the potential hazards associated with its functional groups: an aldehyde and an aliphatic amine. Aldehydes are known to be irritants to the skin, eyes, and respiratory tract, while aliphatic amines can be corrosive and toxic.[1][2][3] Therefore, a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is crucial for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this chemical.

Body Part Required PPE Rationale
Respiratory Full-face respirator with organic vapor cartridgesProtects against inhalation of potentially toxic and irritating vapors.[4]
Eyes/Face Chemical safety goggles and a full-face shieldProvides a robust barrier against splashes that could cause severe eye damage.[1][4]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). Double gloving is recommended.Prevents skin contact, which can lead to irritation or chemical burns.[4][5]
Body Chemical-resistant laboratory coat or apron worn over long-sleeved clothingProtects against skin exposure from splashes and spills.
Feet Closed-toe, chemical-resistant shoesProtects feet from accidental spills.

Operational Plan: Safe Handling Procedures

All operations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Verify that an emergency eyewash station and safety shower are readily accessible and operational.[5]

  • Assemble all necessary equipment and reagents before introducing this compound to the work area.

  • Designate a specific area within the fume hood for the handling of this compound.

2. Handling:

  • Don all required PPE before handling the chemical.

  • Use the smallest quantity of this compound necessary for the experiment to minimize waste and potential exposure.

  • When transferring the chemical, do so slowly and carefully to avoid splashes and the generation of aerosols.

  • Keep all containers of this compound tightly sealed when not in use.[5]

3. Post-Handling:

  • Decontaminate the work area within the fume hood with an appropriate solvent.

  • Carefully remove PPE, avoiding contact with contaminated surfaces. Dispose of single-use PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

Amine and aldehyde compounds are often classified as hazardous waste and require specific disposal procedures.[6][7][8]

1. Waste Segregation and Collection:

  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, wipes), in a dedicated, clearly labeled, and chemically compatible hazardous waste container.

  • Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions.[7]

2. Waste Treatment and Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of amine and aldehyde waste.

  • Some aldehydes can be neutralized to non-hazardous waste, but this should only be done following a validated and approved protocol from your EHS department.[8][9][10]

  • Never dispose of this compound down the drain or in the regular trash.[7]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Functionality prep_emergency_equipment Check Emergency Eyewash & Shower prep_fume_hood->prep_emergency_equipment prep_ppe Don Appropriate PPE prep_emergency_equipment->prep_ppe handling_transfer Carefully Transfer this compound prep_ppe->handling_transfer handling_seal Keep Containers Sealed handling_transfer->handling_seal post_decontaminate Decontaminate Work Area handling_seal->post_decontaminate post_ppe_removal Properly Remove & Dispose of PPE post_decontaminate->post_ppe_removal post_hand_wash Wash Hands Thoroughly post_ppe_removal->post_hand_wash disposal_collect Collect Waste in Labeled Container post_hand_wash->disposal_collect disposal_consult Consult EHS for Disposal Protocol disposal_collect->disposal_consult end End disposal_consult->end start Start start->prep_fume_hood

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。